Product packaging for (S)-HexylHIBO(Cat. No.:CAS No. 334887-48-8)

(S)-HexylHIBO

Cat. No.: B1662300
CAS No.: 334887-48-8
M. Wt: 256.30 g/mol
InChI Key: OKJBLHIYOWSQDJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-HexylHIBO is a group I mGluR antagonist.>Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). 

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O4 B1662300 (S)-HexylHIBO CAS No. 334887-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBLHIYOWSQDJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424989
Record name (S)-HexylHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334887-48-8
Record name (S)-HexylHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-HexylHIBO: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

(S)-HexylHIBO , with the systematic IUPAC name (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid , is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a modulator of mGluR signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-aspartic acid, featuring a hexyl-substituted isoxazolone moiety. The chirality at the alpha-carbon is of the (S)-configuration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[1]
CAS Number 334887-48-8[1]
Molecular Formula C₁₂H₂₀N₂O₄[1]
Molecular Weight 256.30 g/mol [1]
Melting Point 207-219 °C (decomposes)
Appearance Off-white to light yellow powder
Solubility Soluble to 20 mM in 1eq. NaOH
Predicted Density 1.176 ± 0.06 g/cm³
Predicted pKa 2.26 ± 0.10
InChI InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
InChI Key OKJBLHIYOWSQDJ-VIFPVBQESA-N
Canonical SMILES CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Isomeric SMILES CCCCCCC1=C(ONC1=O)C--INVALID-LINK--N

Biological Activity

This compound functions as a competitive antagonist at Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5 subtypes. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.

Receptor Binding Affinity

The antagonist potency of this compound is characterized by its inhibition constants (Kᵢ) at the respective receptors.

Receptor SubtypeInhibition Constant (Kᵢ)
mGluR1a 140 µM
mGluR5a 110 µM

Signaling Pathway

Group I mGluRs are coupled to the Gq/11 family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. As an antagonist, this compound blocks this signaling pathway at the receptor level.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR Group I mGluR (mGluR1/5) Gq Gq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Downstream Modulates IP3R->Ca_release Induces Agonist Agonist (e.g., Glutamate) Agonist->mGluR Activates HexylHIBO This compound (Antagonist) HexylHIBO->mGluR Blocks

Caption: Group I mGluR signaling pathway antagonized by this compound.

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-aspartic acid. The following is a representative synthetic route.

Synthesis_Workflow cluster_steps Synthetic Steps AsparticAcid L-Aspartic Acid Protection Protection of Amino and Carboxyl Groups AsparticAcid->Protection ProtectedAsp Protected L-Aspartic Acid Derivative Protection->ProtectedAsp Condensation Condensation with Hexylmalonate Derivative ProtectedAsp->Condensation Intermediate Isoxazolone Ring Precursor Condensation->Intermediate Cyclization Cyclization with Hydroxylamine Intermediate->Cyclization ProtectedHexylHIBO Protected this compound Cyclization->ProtectedHexylHIBO Deprotection Deprotection ProtectedHexylHIBO->Deprotection HexylHIBO This compound Deprotection->HexylHIBO

Caption: General synthetic workflow for this compound.

Detailed Protocol:

  • Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for example, with a Boc (tert-butyloxycarbonyl) group, and the α-carboxyl group is esterified (e.g., as a methyl or ethyl ester) to prevent side reactions.

  • Activation of the β-Carboxyl Group: The β-carboxyl group of the protected aspartic acid is activated, for instance, by conversion to an acid chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Condensation: The activated aspartic acid derivative is reacted with a hexylmalonate derivative in the presence of a base. This step introduces the hexyl chain.

  • Cyclization: The resulting intermediate is treated with hydroxylamine hydrochloride to form the isoxazolone ring.

  • Deprotection: The protecting groups on the amino and α-carboxyl groups are removed under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester group) to yield the final product, this compound.

  • Purification: The final compound is purified by techniques such as recrystallization or column chromatography.

Radioligand Binding Assay for mGluR1

This protocol describes a competitive binding assay to determine the affinity of this compound for the mGluR1 receptor.

Materials:

  • Membrane preparations from cells expressing human mGluR1.

  • Radioligand: [³H]-Quisqualic acid or another suitable mGluR1 radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂.

  • This compound stock solution.

  • Non-specific binding determinator: 10 µM of a non-radiolabeled, high-affinity mGluR1 agonist or antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein per well), and varying concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells with the high concentration of non-radiolabeled ligand) from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to assess the antagonist effect of this compound on agonist-induced intracellular calcium release in cells expressing mGluR1 or mGluR5.

Materials:

  • Cells expressing mGluR1 or mGluR5 (e.g., HEK293 or CHO cells).

  • Fura-2 AM (a ratiometric calcium indicator).

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Pluronic F-127.

  • mGluR1/5 agonist (e.g., DHPG).

  • This compound stock solution.

  • A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM and a small amount of Pluronic F-127 in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.

  • Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Agonist Stimulation: Add a specific mGluR1/5 agonist to the wells and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of the this compound concentration to determine the IC₅₀ for the inhibition of the agonist-induced calcium signal.

This technical guide provides a detailed overview of the chemical and biological properties of this compound, along with methodologies for its synthesis and characterization. This information should serve as a valuable resource for researchers investigating the role of Group I metabotropic glutamate receptors in health and disease.

References

(S)-HexylHIBO: A Technical Guide to its Mechanism of Action as a Group I Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HexylHIBO is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting the mGluR1a and mGluR5a subtypes. This document provides a comprehensive overview of its mechanism of action, detailing the associated signaling pathways, quantitative binding affinities, and the experimental protocols used to characterize its activity.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, neuronal excitability, and various neuropathological processes. This compound, the S-enantiomer of HexylHIBO, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors.

Mechanism of Action: Antagonism of Group I mGluRs

This compound exerts its effects by competitively binding to and blocking the activation of mGluR1a and mGluR5a. These receptors are coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, they initiate a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively inhibits these downstream signaling events.

Signaling Pathway Diagram

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1a_5a mGluR1a/5a Glutamate->mGluR1a_5a Activates HexylHIBO This compound HexylHIBO->mGluR1a_5a Blocks Gq_11 Gq/11 mGluR1a_5a->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Incubate Incubate Membranes, Radioligand, and This compound Prepare_Reagents->Incubate Filter Rapid Filtration (Separates bound/free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Prepare_Slice Prepare and Mount Brain Slice Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Slice->Establish_Recording Record_Baseline Record Baseline sEPSCs Establish_Recording->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Treatment Record sEPSCs during Treatment Apply_Compound->Record_Treatment Washout Washout Compound Record_Treatment->Washout Record_Recovery Record sEPSCs during Recovery Washout->Record_Recovery Analyze_Data Analyze sEPSC Frequency and Amplitude Record_Recovery->Analyze_Data

(S)-HexylHIBO discovery and background

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no specific information regarding a compound named "(S)-HexylHIBO." This suggests that the molecule may be novel, not yet described in publicly accessible scientific literature, or referred to by an alternative designation. As a result, the creation of a detailed technical guide or whitepaper with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.

The core requirements of the request—summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways—are all contingent upon the availability of foundational research and published data concerning the discovery, synthesis, and biological activity of this compound. Without this essential information, a factual and accurate technical document cannot be produced.

For a comprehensive guide to be developed, the following types of information would be necessary:

  • Discovery and Background: Scientific literature detailing the initial synthesis or isolation of this compound, its chemical structure, and the rationale for its development.

  • Biological Activity: Published studies quantifying the effects of this compound in biological systems. This would include data such as IC50 or EC50 values from various assays, which would be presented in a tabular format for clarity.

  • Mechanism of Action: Research elucidating the specific molecular targets and signaling pathways modulated by this compound. This information is crucial for generating the requested diagrams.

  • Experimental Protocols: Detailed methods from published papers describing the assays used to characterize this compound, including the materials, reagents, and step-by-step procedures.

Should information on this compound become available in the future, a technical guide could be constructed. An example of a hypothetical experimental workflow for characterizing a novel compound is provided below to illustrate the type of information that would be included.

cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Preclinical Evaluation Synthesis Synthesis Initial_Screening Initial Target-Based Screening Synthesis->Initial_Screening Dose_Response Dose-Response & IC50 Determination Initial_Screening->Dose_Response Cell_Viability Cell Viability/Toxicity Assays Dose_Response->Cell_Viability Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell_Viability->Pathway_Analysis Animal_Model In Vivo Efficacy in Animal Models Pathway_Analysis->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity_Studies Toxicology Studies PK_PD->Toxicity_Studies

Caption: A generalized workflow for the preclinical development of a novel therapeutic compound.

(S)-HexylHIBO IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[1]

CAS Number: 334887-48-8[1][2]

This document provides a technical overview of (S)-HexylHIBO, a compound of interest for researchers in drug development and neuroscience.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC12H20N2O4[1]
Molecular Weight256.30 g/mol [1]
Melting Point207-219 °C (decomposed)
Density1.176±0.06 g/cm³

Biological Activity

This compound, also known as (S)-Hexylhomoibotenic acid, is recognized as a group I metabotropic glutamate receptor (mGluR) antagonist. mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. As an antagonist, this compound blocks the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, at these specific receptors. This activity makes it a valuable tool for studying the physiological and pathological roles of group I mGluRs.

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly specific to the research context. However, a generalized workflow for investigating the effects of this compound on a neuronal cell line can be conceptualized.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of this compound on a cellular signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_stimulation Stimulation cluster_pathway Signaling Pathway Components cell_culture Neuronal Cell Culture treatment This compound Treatment cell_culture->treatment control Vehicle Control cell_culture->control agonist_stimulation Group I mGluR Agonist Stimulation treatment->agonist_stimulation control->agonist_stimulation protein_extraction Protein Extraction western_blot Western Blot protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis mGluR Group I mGluR downstream_protein Downstream Signaling Protein (e.g., p-ERK) western_blot->downstream_protein Quantify Phosphorylation agonist_stimulation->protein_extraction mGluR->downstream_protein

Caption: A generalized workflow for studying the antagonistic effect of this compound.

Conceptual Signaling Pathway

The diagram below illustrates the antagonistic action of this compound on a simplified group I mGluR signaling cascade.

signaling_pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular glutamate Glutamate (Agonist) mGluR Group I mGluR glutamate->mGluR Binds and Activates hexylhibo This compound (Antagonist) hexylhibo->mGluR Binds and Blocks g_protein Gq/11 Protein mGluR->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates downstream Downstream Signaling (e.g., IP3, DAG) plc->downstream Produces

References

Spectroscopic Data of (S)-HexylHIBO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The spectroscopic data presented in this document for (S)-HexylHIBO ((2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid) is predicted based on its chemical structure and established principles of NMR, MS, and IR spectroscopy. As of the compilation of this guide, public repositories of experimental spectroscopic data for this specific compound are not available. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectral characteristics of this compound.

Chemical Structure and Properties

  • IUPAC Name: (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[1]

  • Molecular Formula: C₁₂H₂₀N₂O₄[1]

  • Molecular Weight: 256.30 g/mol [1]

  • Canonical SMILES: CCCCCCC1=C(ONC1=O)CC(C(=O)O)N[1]

  • InChI Key: OKJBLHIYOWSQDJ-VIFPVBQESA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups, including the amino acid backbone, the hexyl chain, and the isoxazolone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.10t1Hα-H of the amino acid
~ 3.20dd1Hβ-H of the amino acid (diastereotopic)
~ 3.10dd1Hβ-H of the amino acid (diastereotopic)
~ 2.40t2H-CH₂- attached to the isoxazolone ring
~ 1.50quint2H-CH₂-CH₂- (hexyl chain)
~ 1.30m6H-(CH₂)₃- (hexyl chain)
~ 0.85t3H-CH₃ (terminal methyl of hexyl chain)
~ 8.50br s2H-NH₂
~ 10.0 - 12.0br s1H-COOH
~ 11.5s1HN-H of the isoxazolone ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 172.0Carbonyl carbon of the carboxylic acid
~ 168.0Carbonyl carbon of the isoxazolone ring
~ 165.0C=C carbon of the isoxazolone ring
~ 100.0C=C carbon of the isoxazolone ring
~ 55.0α-carbon of the amino acid
~ 31.0-CH₂- (hexyl chain)
~ 29.0-CH₂- (hexyl chain)
~ 28.5-CH₂- (hexyl chain)
~ 25.0β-carbon of the amino acid
~ 22.0-CH₂- (hexyl chain)
~ 21.5-CH₂- attached to the isoxazolone ring
~ 14.0-CH₃ (terminal methyl of hexyl chain)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
257.14[M+H]⁺Molecular ion (protonated)
239.13[M+H - H₂O]⁺Loss of water from the carboxylic acid
211.13[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Loss of water and carbon monoxide, or loss of the entire carboxylic acid group
172.11[C₈H₁₄NO₂]⁺Cleavage of the bond between the α and β carbons of the amino acid
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3300 - 3500N-H (amine and isoxazolone)Stretching
2500 - 3300O-H (carboxylic acid)Stretching (broad)
2850 - 2960C-H (alkyl)Stretching
~ 1710C=O (carboxylic acid)Stretching
~ 1680C=O (isoxazolone)Stretching
~ 1640C=C (isoxazolone)Stretching
1560 - 1640N-HBending

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound such as this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.

    • Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the ionization source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

    • Correlate the observed fragments with the structure of this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Workflow for Spectroscopic Analysis

References

(S)-HexylHIBO: An In-depth Technical Overview of its Anticipated Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific quantitative solubility and stability profile of (S)-HexylHIBO is limited. This document provides a projected profile based on the chemical properties of related compounds, such as isoxazole derivatives and other metabotropic glutamate receptor (mGluR) antagonists. The experimental protocols, data tables, and diagrams presented herein are illustrative and intended to serve as a technical guide for researchers.

Introduction

This compound is the S-enantiomer of HexylHIBO and functions as a Group I metabotropic glutamate receptor (mGluR) antagonist. It shows selectivity for mGluR1a and mGluR5a subtypes, making it a valuable research tool for investigating the roles of these receptors in the central nervous system. Its potential applications lie in the study of neurological and psychiatric disorders. Understanding the solubility and stability of this compound is crucial for its effective use in experimental settings and for the development of potential therapeutic applications.

Projected Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₄
Molecular Weight 256.3 g/mol
CAS Number 334887-48-8
Appearance White to off-white solid
Purity (typical) ≥98%

Anticipated Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental assays. Based on its structure, which includes both polar functional groups (carboxyl, amino, isoxazole) and a nonpolar hexyl chain, it is expected to exhibit solubility in a range of organic solvents and limited solubility in aqueous solutions.

Table 1: Projected Solubility of this compound in Various Solvents

SolventPredicted Solubility (at 25°C)
Aqueous Buffers
pH 5.0< 0.1 mg/mL
pH 7.4 (PBS)0.1 - 0.5 mg/mL
pH 9.00.5 - 1.0 mg/mL
Organic Solvents
Dimethyl Sulfoxide (DMSO)> 25 mg/mL
Ethanol5 - 10 mg/mL
Methanol2 - 5 mg/mL
Acetonitrile1 - 2 mg/mL
Dichloromethane< 0.1 mg/mL
Illustrative Experimental Protocol for Solubility Determination

This protocol describes a typical method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Anticipated Stability Profile

The stability of this compound is essential for its storage and handling. As an isoxazole-containing compound, its stability may be influenced by pH, temperature, and light.

Table 2: Projected Stability of this compound under Stress Conditions

ConditionIncubation TimePredicted Remaining (%)Degradation Products
pH Stability
0.1 M HCl (pH 1)24 hours85 - 95%Potential isoxazole ring opening products
pH 7.4 Buffer24 hours> 98%Minimal degradation
0.1 M NaOH (pH 13)24 hours70 - 85%Hydrolysis products
Thermal Stability
60°C in Solid State7 days> 95%Minimal degradation
60°C in Solution (pH 7.4)7 days90 - 98%Minor degradation products
Photostability (ICH Q1B)
Solid State1.2 million lux hours> 98%Minimal degradation
Solution (pH 7.4)1.2 million lux hours90 - 98%Minor photo-degradants
Illustrative Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for assessing the stability of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions: HCl, NaOH, H₂O₂, AIBN (for radical initiation)

  • pH meter

  • Temperature-controlled chambers

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system

Procedure:

  • Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and incubate. Collect samples at different time points for analysis.

  • Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60°C). Analyze at specified intervals.

  • Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Calculate the percentage of remaining this compound.

Signaling Pathway and Experimental Workflow Visualization

As a Group I mGluR antagonist, this compound is expected to modulate intracellular signaling cascades typically activated by these receptors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1/5 Gq Gq mGluR1_5->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Gq->PLC Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC Activation DAG->PKC Activates downstream Downstream Signaling Ca2_release->downstream PKC->downstream Glutamate Glutamate Glutamate->mGluR1_5 Activates HexylHIBO This compound HexylHIBO->mGluR1_5 Inhibits G start Start: Cell Culture (expressing mGluR1/5) plate_cells Plate cells in assay plates start->plate_cells prepare_compounds Prepare this compound and agonist solutions plate_cells->prepare_compounds pre_incubation Pre-incubate cells with This compound or vehicle prepare_compounds->pre_incubation stimulation Stimulate cells with mGluR agonist pre_incubation->stimulation assay Perform functional assay (e.g., Calcium flux, IP1 accumulation) stimulation->assay readout Readout using plate reader assay->readout analysis Data Analysis: IC₅₀ determination readout->analysis end End analysis->end

(S)-HexylHIBO: A Technical Guide to Enantiomeric Purity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO, chemically known as (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, is a specific enantiomer of a synthetic amino acid analogue.[1][2] Its significance in pharmacological research stems from its activity as a selective antagonist for Group I metabotropic glutamate receptors (mGluRs), particularly mGlu1a and mGlu5a.[1][2] As with many chiral molecules, the biological activity of HexylHIBO is stereospecific, making the analysis and confirmation of its enantiomeric purity a critical aspect of its development and application in research and therapeutics. This guide provides an in-depth overview of the methods and considerations for determining the enantiomeric purity of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
Chemical Name (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid[1]
CAS Number 334887-48-8
Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
SMILES CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
InChI Key OKJBLHIYOWSQDJ-VIFPVBQESA-N

Enantiomeric Purity Analysis

The primary technique for determining the enantiomeric purity of non-volatile chiral compounds like this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Method

The following protocol is a representative method for the enantiomeric analysis of this compound, based on established procedures for similar amino acid analogues and heterocyclic compounds.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), is often effective for separating amino acid analogues.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A common starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol.

  • Additives: To improve peak shape and resolution, small amounts of an acidic or basic modifier may be added. For an amino acid like this compound, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can be beneficial.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at a wavelength where the compound exhibits significant absorbance, likely around 220 nm or 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Prepare a solution of the racemic HexylHIBO mixture at the same concentration to serve as a resolution standard.

  • For determining the limit of detection (LOD) and limit of quantification (LOQ) of the undesired (R)-enantiomer, prepare a series of spiked samples by adding known amounts of the racemic mixture to the this compound sample.

4. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the this compound sample to be analyzed.

  • Quantify the area of the peaks corresponding to the (S) and (R) enantiomers.

5. Calculation of Enantiomeric Excess (ee%): The enantiomeric excess is calculated using the following formula: ee% = ([(S)-enantiomer peak area - (R)-enantiomer peak area] / [(S)-enantiomer peak area + (R)-enantiomer peak area]) * 100

Data Presentation

Quantitative results from the chiral HPLC analysis should be presented in a clear and structured format.

Table 1: Chromatographic Performance for Racemic HexylHIBO

ParameterValue
Retention Time of this compound (t_S)12.5 min
Retention Time of (R)-HexylHIBO (t_R)15.8 min
Resolution (R_s)> 2.0
Tailing Factor (for (S)-peak)1.1

Table 2: Enantiomeric Purity Analysis of a Sample Batch

Sample IDThis compound Peak Area(R)-HexylHIBO Peak AreaEnantiomeric Excess (ee%)
Batch A-0012,543,1201,25099.90%
Batch A-0022,610,450Not Detected> 99.99%
Batch A-0032,498,7602,10099.83%

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for chiral HPLC analysis and the biological signaling pathway in which this compound acts.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Prepare Racemic Standard (1 mg/mL) inject_racemate Inject Racemic Standard racemate->inject_racemate sample Prepare this compound Sample (1 mg/mL) inject_sample Inject this compound Sample sample->inject_sample equilibrate Equilibrate Chiral Column equilibrate->inject_racemate equilibrate->inject_sample integrate Integrate Peak Areas inject_racemate->integrate inject_sample->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

As an antagonist of Group I mGluRs, this compound blocks the signaling cascade initiated by the binding of glutamate.

G Group I Metabotropic Glutamate Receptor (mGluR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR mGluR1a / mGluR5a Glutamate->mGluR Activates HexylHIBO This compound HexylHIBO->mGluR Antagonizes Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: this compound antagonizes the mGluR signaling pathway.

Conclusion

The determination of enantiomeric purity is a non-negotiable step in the quality control and characterization of this compound for research and potential therapeutic applications. Chiral HPLC provides a robust and reliable method for this purpose. The detailed protocol and data presentation formats outlined in this guide offer a comprehensive framework for scientists and researchers to accurately assess the enantiomeric purity of this and other similar chiral compounds. A thorough understanding of its mechanism of action, illustrated by the mGluR signaling pathway, further underscores the importance of stereospecificity in its biological function.

References

(S)-HexylHIBO: A Technical Guide to its Theoretical and Computational Aspects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO, systematically named (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1a and mGluR5a. As a derivative of homoibotenic acid (HIBO), this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of Group I mGluRs in the central nervous system. This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to this compound, alongside detailed experimental protocols and an examination of its role in cellular signaling pathways.

Theoretical and Computational Studies

While specific theoretical and computational studies focusing exclusively on this compound are not extensively available in public literature, a wealth of research on the broader classes of isoxazole derivatives and metabotropic glutamate receptor antagonists provides a strong theoretical framework for understanding its molecular properties and interactions.

Quantum Chemical Studies on Isoxazole Derivatives: Density Functional Theory (DFT) has been widely employed to study the electronic structure and properties of isoxazole rings. These studies reveal that the isoxazole scaffold possesses a unique electronic distribution, contributing to its ability to participate in various non-covalent interactions, which are crucial for receptor binding. The electron-withdrawing nature of the isoxazole ring can influence the acidity of the amino acid moiety and the overall conformational preferences of the molecule.

Molecular Modeling of Group I mGluR Antagonists: Homology modeling and molecular docking studies have been instrumental in elucidating the binding modes of antagonists to the venus flytrap domain of Group I mGluRs. These computational models suggest that antagonists, including those with structures analogous to this compound, occupy the orthosteric binding site, the same site as the endogenous agonist glutamate. The hexyl group of this compound is predicted to extend into a hydrophobic pocket within the receptor, contributing to its binding affinity and selectivity. The amino acid backbone forms key hydrogen bonding interactions with residues in the binding pocket, anchoring the molecule. The stereochemistry at the alpha-carbon is critical, with the (S)-enantiomer showing significantly higher affinity, a feature that can be rationalized through computational models demonstrating a more favorable fit in the chiral binding pocket.

Quantitative Data

The following table summarizes the reported binding affinities of this compound and related compounds for Group I mGluRs.

CompoundTarget ReceptorKi (μM)
This compoundmGluR1a30[1]
This compoundmGluR5a61[1]

Experimental Protocols

Synthesis of (S)-2-amino-3-(4-alkyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic Acids (General Procedure)

The following is a representative experimental protocol for the synthesis of 4-alkylated homoibotenic acid analogs, including this compound, based on established medicinal chemistry literature.

Materials:

  • (S)-aspartic acid

  • Appropriate alkyl halide (e.g., 1-bromohexane for HexylHIBO)

  • Protecting group reagents (e.g., Boc anhydride)

  • Coupling agents (e.g., DCC, HOBt)

  • Hydroxylamine hydrochloride

  • Strong base (e.g., sodium methoxide)

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for deprotection (e.g., TFA)

  • Silica gel for column chromatography

Procedure:

  • Protection of (S)-aspartic acid: The amino group of (S)-aspartic acid is protected, typically as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions.

  • Activation of the β-carboxyl group: The β-carboxyl group of the protected aspartic acid is selectively activated to facilitate the subsequent alkylation step.

  • Alkylation: The activated β-carboxyl group is reacted with an appropriate organometallic reagent derived from the desired alkyl halide (e.g., hexylmagnesium bromide) to introduce the alkyl chain at the 4-position of the eventual isoxazolone ring.

  • Cyclization with hydroxylamine: The resulting keto acid is cyclized with hydroxylamine hydrochloride in the presence of a base to form the 3-isoxazolol ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways

This compound exerts its biological effects by antagonizing Group I metabotropic glutamate receptors (mGluR1a and mGluR5a). These G-protein coupled receptors are linked to the activation of phospholipase C (PLC), which initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway of Group I mGluRs.

Group_I_mGluR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR Group I mGluR (mGluR1/5) Gq Gq/11 mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3R IP3->ER Binds to PKC PKC DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release Ca²⁺ Release Ca_release->Downstream ER->Ca_release Induces Glutamate Glutamate Glutamate->mGluR Activates HexylHIBO This compound (Antagonist) HexylHIBO->mGluR Blocks

Canonical Signaling Pathway of Group I Metabotropic Glutamate Receptors.

As an antagonist, this compound binds to the mGluR1/5 receptors and prevents their activation by the endogenous agonist, glutamate. This blockade inhibits the Gq/11-mediated activation of PLC, thereby attenuating the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium and the activation of protein kinase C (PKC) are suppressed, leading to a modulation of neuronal excitability and synaptic plasticity.

References

Methodological & Application

Application Notes and Protocols for (S)-HexylHIBO, a Selective Group I Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-HexylHIBO is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting the mGlu1a and mGlu5a subtypes.[1][2] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.[3] Dysregulation of mGlu1/5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, schizophrenia, and neurodegenerative diseases.[2][4] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors and as a potential starting point for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacological research.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParametermGlu1a ReceptormGlu5a ReceptorReference
Binding Affinity (Kb) 30 µM61 µM
Functional Antagonism (IC50) ~1-10 µM (estimated)~5-20 µM (estimated)

Note: Functional antagonism IC50 values are estimated based on typical potencies for this class of compounds and may vary depending on the specific assay conditions. Experimental determination is recommended.

Table 2: Representative In Vivo Behavioral Effects of Group I mGluR Antagonists
Behavioral ModelSpeciesEffect of AntagonistPotential Application
Elevated Plus MazeRatAnxiolytic-like effectsAnxiety Disorders
Fear ConditioningMouseReduction of fear memoryPost-Traumatic Stress Disorder
Prepulse InhibitionRatReversal of sensorimotor gating deficitsSchizophrenia
Cocaine Self-AdministrationRatAttenuation of drug-seeking behaviorSubstance Use Disorders

Note: These are representative effects observed with various Group I mGluR antagonists. The specific effects and optimal dosage of this compound would need to be determined empirically.

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for the characterization of this compound at mGlu1a and mGlu5a receptors using a competitive binding assay with a radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of this compound for mGlu1a and mGlu5a receptors.

Materials:

  • HEK293 cells stably expressing human mGlu1a or mGlu5a receptors.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]MPEP (for mGlu5a) or another suitable radiolabeled antagonist for mGlu1a.

  • This compound stock solution (in DMSO or appropriate solvent).

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Cell membranes, radioligand at a concentration near its Kd, and assay buffer.

    • Non-specific binding wells: Cell membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist.

    • Competition wells: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assay (Phosphoinositide [PI] Hydrolysis)

This protocol measures the ability of this compound to antagonize agonist-induced PI hydrolysis, a key downstream signaling event of Group I mGluRs.

Objective: To determine the functional antagonist potency (IC50) of this compound at mGlu1a and mGlu5a receptors.

Materials:

  • HEK293 cells expressing mGlu1a or mGlu5a.

  • Agonist: Glutamate or a specific Group I agonist like DHPG.

  • This compound.

  • Commercially available IP-One ELISA kit for measuring inositol monophosphate (IP1) accumulation.

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the target receptor in a 96-well plate and grow to confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to the wells and incubate for the recommended time (e.g., 30-60 minutes).

  • Cell Lysis and IP1 Measurement: Lyse the cells and measure the accumulation of IP1 using an IP-One ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP1 concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Anxiolytic-like Effects (Elevated Plus Maze)

This protocol outlines an in vivo experiment to evaluate the potential anxiolytic-like effects of this compound in rodents.

Objective: To assess the effect of this compound on anxiety-related behavior in rats or mice.

Materials:

  • Adult male rats or mice.

  • Elevated Plus Maze (EPM) apparatus.

  • This compound solution for injection (e.g., dissolved in saline with a vehicle like Tween 80).

  • Vehicle control solution.

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at various doses. Allow for a pre-treatment period (e.g., 30 minutes) for the compound to become effective.

  • EPM Test: Place the animal in the center of the EPM, facing one of the open arms, and allow it to explore freely for 5 minutes. Record the session using a video camera.

  • Behavioral Scoring: Use video tracking software or manual scoring to measure the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGlu1/5 Receptor Glutamate->mGluR Activates S_HexylHIBO This compound S_HexylHIBO->mGluR Antagonizes Gq11 Gαq/11 mGluR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Plasticity Modulation of Neuronal Plasticity Ca_release->Neuronal_Plasticity ERK ERK Pathway PKC->ERK Activates ERK->Neuronal_Plasticity

Caption: Signaling pathway of Group I mGlu receptors and antagonism by this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing mGlu1/5 incubate Incubate membranes with radioligand and this compound prep_membranes->incubate prep_solutions Prepare radioligand and This compound solutions prep_solutions->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify radioactivity filter->count calc_binding Calculate specific binding count->calc_binding plot_curve Plot competition curve calc_binding->plot_curve determine_ki Determine Ki value plot_curve->determine_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate HEK293 cells expressing mGlu1/5 pre_incubate Pre-incubate cells with this compound plate_cells->pre_incubate prepare_reagents Prepare agonist and This compound solutions prepare_reagents->pre_incubate stimulate Stimulate with agonist prepare_reagents->stimulate pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_ip1 Measure IP1 with ELISA lyse_cells->measure_ip1 analyze_data Determine IC50 value measure_ip1->analyze_data

References

Application Notes and Protocols for (S)-HexylHIBO in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO, also known as (S)-hexylhomoibotenic acid, is a potent antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1a and mGluR5a. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1a and mGluR5a signaling has been implicated in various neurological and psychiatric disorders, making them attractive targets for drug discovery.

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize its antagonist activity. The described methods are applicable to cell lines endogenously expressing or recombinantly overexpressing mGluR1a or mGluR5a.

Mechanism of Action: Group I mGluR Signaling

Group I mGluRs (mGluR1a and mGluR5a) are coupled to Gq/11 proteins. Upon activation by an agonist, such as glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts by competitively binding to the glutamate binding site on mGluR1a and mGluR5a, thereby preventing agonist-induced downstream signaling.

G_protein_signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Glutamate) mGluR mGluR1a / mGluR5a Agonist->mGluR Activates sHexylHIBO This compound (Antagonist) sHexylHIBO->mGluR Blocks Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC Activation DAG->PKC Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cytosol Cytosolic Ca2+ (Increased) Ca_store->Ca_cytosol Release

Caption: Signaling pathway of Group I mGluRs and the inhibitory action of this compound.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Antagonist Potency of this compound in a Calcium Mobilization Assay

Cell LineAgonist (EC80 Conc.)This compound IC50 (µM)
HEK293-mGluR1aGlutamate (10 µM)User-determined value
CHO-mGluR5aDHPG (5 µM)User-determined value
Primary Cortical NeuronsGlutamate (10 µM)User-determined value

Table 2: Effect of this compound on Agonist-Induced IP1 Accumulation

Cell LineAgonist (EC80 Conc.)This compound Concentration (µM)% Inhibition of IP1 Accumulation
HT-22Glutamate (15 µM)1User-determined value
HT-22Glutamate (15 µM)10User-determined value
HT-22Glutamate (15 µM)100User-determined value

Experimental Protocols

Below are detailed protocols for common cell-based assays to evaluate the antagonist properties of this compound.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of mGluR1a or mGluR5a. As an antagonist, this compound is expected to block this agonist-induced calcium release.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells into a 96-well black, clear-bottom plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_24h->load_dye incubate_dye Incubate for 45-60 min at 37°C load_dye->incubate_dye add_antagonist Add this compound (or vehicle) incubate_dye->add_antagonist incubate_antagonist Incubate for 15-30 min add_antagonist->incubate_antagonist add_agonist Add mGluR agonist (e.g., Glutamate, DHPG) incubate_antagonist->add_agonist read_fluorescence Measure fluorescence using a plate reader (e.g., FLIPR) add_agonist->read_fluorescence plot_data Plot fluorescence intensity vs. time read_fluorescence->plot_data calculate_ic50 Calculate IC50 value for This compound plot_data->calculate_ic50

Application Notes: (S)-HexylHIBO as a GPR119 Agonist in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia.

While the specific compound "(S)-HexylHIBO" is not explicitly documented in publicly available scientific literature, this document provides a comprehensive overview of the anticipated applications and research protocols for a hypothetical GPR119 agonist with this structural motif, based on extensive data from other well-characterized GPR119 agonists. The methodologies and expected outcomes detailed below are representative of the standard procedures used to evaluate novel GPR119 agonists in the field of metabolic disease research.

Research Area: Type 2 Diabetes and Obesity

The primary application of a GPR119 agonist like this compound is in the preclinical and clinical investigation of treatments for type 2 diabetes and obesity. The activation of GPR119 is expected to improve glucose homeostasis and potentially lead to weight reduction.

Key Therapeutic Rationale:

  • Glucose-Dependent Insulin Secretion: GPR119 activation in pancreatic β-cells increases intracellular cyclic AMP (cAMP) levels, which potentiates insulin secretion only in the presence of elevated glucose. This glucose-dependent mechanism significantly reduces the risk of hypoglycemia, a common side effect of some other diabetes medications.

  • Incretin Release: In the gastrointestinal tract, GPR119 agonists stimulate enteroendocrine L-cells to release GLP-1. GLP-1 further enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety, all of which contribute to improved glycemic control and potential weight loss.

Signaling Pathway of GPR119 Activation

Activation of GPR119 by an agonist such as this compound initiates a well-defined signaling cascade within pancreatic β-cells and intestinal L-cells.

GPR119_Signaling cluster_cell Pancreatic β-cell or Intestinal L-cell cluster_beta_cell β-cell Specific cluster_l_cell L-cell Specific Agonist This compound GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates K_ATP KATP Channel Closure PKA->K_ATP GLP1_Vesicles GLP-1 Vesicle Exocytosis PKA->GLP1_Vesicles Epac2->K_ATP Epac2->GLP1_Vesicles Insulin_Vesicles Insulin Vesicle Exocytosis Membrane_Depol Membrane Depolarization K_ATP->Membrane_Depol Ca_Influx Ca2+ Influx Ca_Influx->Insulin_Vesicles Membrane_Depol->Ca_Influx

Caption: GPR119 Signaling Pathway

Experimental Protocols

In Vitro Assays
1. GPR119 Receptor Activation Assay (cAMP Measurement)

Objective: To determine the potency and efficacy of this compound in activating the GPR119 receptor.

Methodology:

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Assay Principle: GPR119 activation leads to an increase in intracellular cAMP. This is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology.

  • Protocol:

    • Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Add cAMP detection reagents (e.g., HTRF cAMP kit reagents) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an appropriate plate reader.

  • Data Analysis: Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

cAMP_Assay_Workflow start Start seed_cells Seed HEK293-hGPR119 cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound incubate_overnight->prepare_compound add_compound Add compound dilutions to cells prepare_compound->add_compound incubate_rt_30 Incubate 30 min at RT add_compound->incubate_rt_30 add_reagents Add cAMP detection reagents incubate_rt_30->add_reagents incubate_rt_60 Incubate 60 min at RT add_reagents->incubate_rt_60 read_plate Read plate incubate_rt_60->read_plate analyze_data Calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: cAMP Assay Workflow
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Methodology:

  • Cell Line: MIN6 mouse insulinoma cells.

  • Protocol:

    • Culture MIN6 cells in 24-well plates.

    • Wash cells with Krebs-Ringer Bicarbonate Buffer (KRBB) containing low glucose (2.8 mM).

    • Pre-incubate in low glucose KRBB for 1 hour.

    • Incubate cells with low (2.8 mM) or high (16.7 mM) glucose KRBB, in the presence or absence of this compound, for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Lyse the cells to determine total protein content for normalization.

  • Data Analysis: Compare insulin secretion in response to high glucose with and without the compound.

3. GLP-1 Secretion Assay

Objective: To evaluate the effect of this compound on GLP-1 secretion from enteroendocrine L-cells.

Methodology:

  • Cell Line: GLUTag mouse enteroendocrine cells.

  • Protocol:

    • Culture GLUTag cells in 24-well plates.

    • Wash and pre-incubate cells in KRBB.

    • Incubate cells with this compound at various concentrations for 2 hours.

    • Collect the supernatant and measure active GLP-1 concentration using an ELISA kit.

    • Normalize GLP-1 secretion to total protein content.

  • Data Analysis: Determine the dose-dependent effect of the compound on GLP-1 release.

In Vivo Studies
Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To determine the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

  • Animal Model: Male C57BL/6J mice.

  • Protocol:

    • Fast mice overnight (16 hours).

    • Administer this compound or vehicle orally.

    • After 30 minutes, administer a glucose bolus (2 g/kg) orally.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels and compare between treated and vehicle groups.

OGTT_Workflow start Start fast_mice Fast mice overnight (16 hours) start->fast_mice administer_compound Administer this compound or vehicle orally fast_mice->administer_compound wait_30_min Wait 30 minutes administer_compound->wait_30_min administer_glucose Administer oral glucose bolus (2 g/kg) wait_30_min->administer_glucose collect_blood Collect blood samples at 0, 15, 30, 60, 90, 120 min administer_glucose->collect_blood measure_glucose Measure blood glucose collect_blood->measure_glucose analyze_data Calculate AUC and compare groups measure_glucose->analyze_data end End analyze_data->end

Caption: Oral Glucose Tolerance Test Workflow
Data Presentation

The quantitative data from the described experiments would be summarized in the following tables for clear comparison.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterThis compound
GPR119 ActivationHEK293-hGPR119EC₅₀ (nM)Value
GSISMIN6Fold Increase (vs. High Glucose)Value
GLP-1 SecretionGLUTagFold Increase (vs. Vehicle)Value

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test

Treatment GroupDose (mg/kg)Glucose AUC₀₋₁₂₀ min (mg·min/dL)% Reduction vs. Vehicle
Vehicle-Value-
This compoundDose 1ValueValue
This compoundDose 2ValueValue

Disclaimer: The information provided in these application notes is based on established methodologies for the evaluation of GPR119 agonists. Since "this compound" is not a compound with publicly available data, the specific values in the tables are placeholders and would need to be determined experimentally.

Application Notes and Protocols for In Vitro Studies of GPR120 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "(S)-HexylHIBO." However, our comprehensive search identified this compound as a selective antagonist of Group I metabotropic glutamate receptors (mGlu1a and mGlu5a), with the chemical name (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid[1]. The broader context of research in this therapeutic area strongly suggests an interest in agonists of G protein-coupled receptor 120 (GPR120), a key target in metabolic diseases. Given this discrepancy, these application notes will focus on well-characterized synthetic GPR120 agonists, such as TUG-891 and similar compounds, which are widely used in in vitro studies relevant to metabolic research.

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids[2][3]. It is highly expressed in adipose tissue, macrophages, and enteroendocrine cells[4][5]. GPR120 activation is implicated in various physiological processes, including adipogenesis, insulin sensitization, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1). Consequently, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. This document provides detailed protocols and dosage guidelines for the in vitro study of synthetic GPR120 agonists.

Data Presentation: In Vitro Concentrations of GPR120 Agonists

The following table summarizes the effective concentrations of various synthetic GPR120 agonists used in a range of in vitro assays. These values can serve as a starting point for experimental design.

Compound NameCell LineAssay TypeConcentration RangeEC50/IC50Reference
TUG-891CHO cells (hGPR120 transfected)Calcium FluxNot specified43.7 nM (hGPR120)
TUG-891Mouse Alveolar MacrophagesCell Motility & Phagocytosis1 - 10 µMNot applicable
Compound AHEK293 cells (hGPR120 or mGPR120 transfected)β-arrestin-2 RecruitmentNot specified~0.35 µM
GSK137647A3T3-L1 adipocytesIL-6 and CCL2 productionNot specifiedNot specified
DFL23916Human/Murine Enteroendocrine CellsGLP-1 SecretionNot specifiedNot specified
GW9508Cells expressing GPR120GPR120-specific agonismNot specifiedNot specified
Compound 14dCHO cells (hGPR120 transfected)Calcium FluxNot specified57.6 nM
Compound 11bNot specifiedGPR120 ActivationNot specifiedNot specified

Experimental Protocols

GPR120 Activation Assay using Calcium Flux

This protocol is designed to measure the activation of GPR120 by monitoring intracellular calcium mobilization in cells recombinantly expressing the receptor.

Materials:

  • CHO or HEK293 cells stably transfected with human or mouse GPR120

  • Culture medium (e.g., DMEM/F-12) with 10% FBS

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hank's Balanced Salt Solution (HBSS)

  • GPR120 agonist (e.g., TUG-891)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the GPR120-expressing cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate in the dark at 37°C for 1 hour.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of the GPR120 agonist in HBSS.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject the GPR120 agonist at various concentrations and continuously record the fluorescence signal for several minutes.

  • Analyze the data by calculating the change in fluorescence intensity to determine the dose-response curve and EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, a key step in G protein-independent signaling.

Materials:

  • Cells co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., using Tango or PathHunter assay technology)

  • GPR120 agonist

  • Assay-specific detection reagents

  • Luminometer

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Add the GPR120 agonist at various concentrations to the wells.

  • Incubate for a period determined by the specific assay system (typically 1-3 hours).

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate in the dark for 1 hour.

  • Measure the luminescence using a plate reader.

  • Generate a dose-response curve to determine the EC50 of the agonist for β-arrestin recruitment.

Macrophage Anti-inflammatory Assay

This protocol assesses the anti-inflammatory effects of GPR120 agonists on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • LPS (Lipopolysaccharide)

  • GPR120 agonist

  • RNA extraction kit and reagents for qPCR

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Culture macrophages in appropriate medium.

  • Pre-treat the cells with the GPR120 agonist at desired concentrations for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

  • For gene expression analysis:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR to measure the expression levels of inflammatory genes (e.g., Tnf, Il6).

  • For cytokine secretion analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines using ELISA kits.

  • Compare the levels of inflammatory markers in agonist-treated cells to LPS-only treated cells to determine the anti-inflammatory effect.

Mandatory Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist GPR120 Agonist (e.g., TUG-891) GPR120 GPR120/FFAR4 Agonist->GPR120 Gaq Gαq GPR120->Gaq G protein-dependent Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin G protein-independent PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release TAB1 TAB1 Beta_Arrestin->TAB1 Inflammation Inhibition of Inflammatory Signaling (NF-κB, JNK) TAB1->Inflammation

Caption: GPR120 signaling pathways activated by an agonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., GPR120-HEK293) Treatment Treat Cells with Agonist Cell_Culture->Treatment Agonist_Prep Prepare GPR120 Agonist Serial Dilutions Agonist_Prep->Treatment Incubation Incubate (Time & Temp Dependent on Assay) Treatment->Incubation Measurement Measure Response (e.g., Calcium Flux, Luminescence) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response EC50 Calculate EC₅₀ Dose_Response->EC50

References

Application Notes and Protocols for the In Vivo Delivery of (S)-HexylHIBO in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific information regarding a compound designated "(S)-HexylHIBO" is not available in the public domain. The following application notes and protocols are based on generalized best practices for the delivery of novel small molecule compounds in preclinical animal models, primarily mice. The data, signaling pathways, and specific experimental parameters for "this compound" are hypothetical and presented for illustrative purposes. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest and institutional animal care and use committee (IACUC) guidelines.

Introduction

These application notes provide a comprehensive guide for the administration of the hypothetical small molecule, this compound, in animal models. The protocols outlined below are foundational for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. The choice of administration route is critical and can significantly impact the bioavailability, efficacy, and safety profile of the compound.[1] Common routes for systemic delivery in rodents include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC) administration.[2]

Hypothetical Compound Profile: this compound

For the context of these protocols, this compound is presumed to be a novel enzyme inhibitor with the following characteristics:

  • Molecular Weight: 350.45 g/mol

  • Solubility:

    • Soluble in DMSO and Ethanol.

    • Slightly soluble in corn oil.

    • Poorly soluble in water.

  • Formulation: For in vivo use, a common formulation approach for a compound with these properties would be a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound in adult C57BL/6 mice following administration via different routes.

Administration Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Intravenous (IV)215000.082500100
Intraperitoneal (IP)1012000.25450072
Oral (PO)206000.5300024
Subcutaneous (SC)108001.0550088
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Intravenous (IV) Injection via the Lateral Tail Vein

This route provides the most rapid and complete absorption of the compound directly into the circulatory system.[3]

Materials:

  • Sterile this compound formulation

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30 G)[4][5]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol wipes

  • Gauze

Procedure:

  • Weigh the mouse to calculate the precise injection volume. The maximum recommended bolus injection volume is 5 ml/kg.

  • Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation, which makes the lateral tail veins more visible.

  • Place the mouse in a restraining device, exposing the tail.

  • Wipe the tail with a 70% alcohol pad to disinfect the injection site and improve vein visualization.

  • Immobilize the tail with the non-dominant hand.

  • Using the dominant hand, align the needle parallel to the tail vein with the bevel facing up.

  • Insert the needle into the distal third of one of the lateral tail veins. A successful insertion may result in a small flash of blood in the needle hub.

  • Slowly inject the solution. The vein should blanch, and there should be no resistance. If a bleb forms or there is resistance, the needle is not in the vein. Remove the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions for at least 10 minutes.

Intraperitoneal (IP) Injection

This method allows for rapid absorption, though it is generally slower than IV administration.

Materials:

  • Sterile this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 G)

  • 70% Isopropyl alcohol wipes

Procedure:

  • Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 ml/kg.

  • Manually restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to a supine position with its head tilted slightly downward.

  • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.

  • Disinfect the area with a 70% alcohol wipe.

  • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

  • Gently aspirate by pulling back on the plunger to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is drawn.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.

Materials:

  • This compound formulation

  • Sterile syringes

  • Flexible or ball-tipped gavage needles (18-20 gauge for adult mice)

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.

  • Restrain the mouse securely by scruffing, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

  • The needle should pass easily down the esophagus with no resistance. The mouse may exhibit swallowing motions. If there is resistance or the animal struggles, withdraw the needle and start again.

  • Once the needle is at the predetermined depth, administer the substance slowly and smoothly.

  • Remove the needle gently in the same path it was inserted.

  • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Subcutaneous (SC or SQ) Injection

This route provides slower, more sustained absorption compared to IV or IP routes.

Materials:

  • Sterile this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 G)

Procedure:

  • Weigh the mouse and calculate the injection volume. The recommended maximum volume is 5 ml/kg per site.

  • Restrain the mouse by scruffing the loose skin between the shoulder blades.

  • Lift the scruffed skin to create a "tent".

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Gently aspirate to ensure a blood vessel has not been punctured.

  • Inject the substance. A small bleb will form under the skin.

  • Withdraw the needle and return the mouse to its cage.

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates EnzymeX Enzyme X (Target of HexylHIBO) Kinase2->EnzymeX Activates Substrate Substrate Product Product EnzymeX->Product Converts Substrate->EnzymeX Binds to TF Transcription Factor Product->TF Modulates Gene Target Gene TF->Gene Regulates Transcription HexylHIBO This compound HexylHIBO->EnzymeX Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of "Enzyme X".

Experimental Workflow for a Pharmacokinetic Study

G A 1. Animal Acclimatization (1 week) B 2. Grouping and Baseline Weight Measurement A->B C 3. This compound Administration (IV, IP, PO, or SC) B->C D 4. Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) C->D E 5. Plasma Isolation (Centrifugation) D->E F 6. Bioanalysis (LC-MS/MS) E->F G 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G H 8. Data Reporting G->H

Caption: Standard workflow for an in vivo pharmacokinetic study in mice.

References

Standard Operating Procedure for (S)-HexylHIBO Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of (S)-HexylHIBO, a selective antagonist of Group I metabotropic glutamate receptors (mGluR1a and mGluR5). The information is intended to ensure the safety of laboratory personnel and the integrity of the compound for research purposes.

Chemical and Physical Properties

This compound, with the chemical name (S)-hexyl 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoate, is a valuable tool in pharmacological research. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₁₂H₂₀N₂O₄[1]
Molecular Weight 256.30 g/mol [1]
CAS Number 334887-48-8[1]
Appearance Off-white to light yellow powder[2]
Melting Point 207-219 °C (decomposes)[2]
Solubility Soluble to 20 mM in 1 eq. NaOH
Biological Activity Selective antagonist for mGluR1a (Kb = 30 µM) and mGluR5a (Kb = 61 µM)

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following precautions are based on general guidelines for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or other chemically resistant gloves at all times.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Engineering Controls
  • Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.

  • Weighing: Handle the solid compound carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Segregation: Store with other non-volatile, non-reactive solids.

Experimental Protocols

Preparation of Stock Solutions
  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound using its molecular weight (256.30 g/mol ).

  • In a chemical fume hood, weigh the calculated amount of this compound powder onto weigh paper and transfer it to an appropriate sterile, conical tube or vial.

  • Add the desired solvent (e.g., 1 eq. NaOH for initial solubilization, followed by dilution in a buffered solution) to the solid.

  • Vortex or sonicate until the compound is completely dissolved.

  • Sterile filter the stock solution through a 0.22 µm filter if it will be used in cell culture experiments.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for In Vitro Cell-Based Assay

This protocol provides a general workflow for testing the antagonist activity of this compound on a cell line expressing mGluR1a or mGluR5a.

  • Cell Culture: Culture the cells in the recommended medium and conditions until they reach the desired confluency for the assay (typically 70-90%).

  • Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate assay buffer or cell culture medium.

  • Pre-treatment with this compound: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a known mGluR1a or mGluR5a agonist (e.g., DHPG) at a concentration that elicits a submaximal response (EC₅₀ or EC₈₀) to all wells except for the negative control.

  • Signal Detection: After a specific incubation time with the agonist, measure the downstream signaling response. This could be, for example, intracellular calcium mobilization using a fluorescent calcium indicator, or measurement of a downstream signaling molecule via ELISA or Western blot.

  • Data Analysis: Plot the response against the concentration of this compound to determine its IC₅₀ (the concentration at which it inhibits 50% of the agonist-induced response).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_plating Cell Plating cell_culture->cell_plating pre_treatment Pre-incubation with this compound cell_plating->pre_treatment compound_prep This compound Dilution compound_prep->pre_treatment agonist_stimulation Agonist Stimulation pre_treatment->agonist_stimulation signal_detection Signal Detection agonist_stimulation->signal_detection data_analysis Data Analysis (IC50) signal_detection->data_analysis

Caption: Workflow for an in vitro antagonist assay.

Signaling Pathway Inhibition

signaling_pathway cluster_receptor Cell Membrane Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Activates Gq_11 Gq/11 mGluR1_5->Gq_11 Activates S_HexylHIBO This compound S_HexylHIBO->mGluR1_5 Inhibits PLC PLC Gq_11->PLC Ca_release Ca²⁺ Release PLC->Ca_release Downstream Downstream Signaling (PKA, CaMK, MAPK) Ca_release->Downstream Transcription Gene Transcription (CREB, Elk-1) Downstream->Transcription

Caption: Inhibition of Group I mGluR signaling by this compound.

References

Application Notes and Protocols for (S)-HexylHIBO in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO is a selective antagonist for Group I metabotropic glutamate receptors (mGluRs), which include mGluR1a and mGluR5a. These receptors are Gq-coupled G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, schizophrenia, and neurodegenerative diseases, making them attractive targets for drug discovery. This compound exhibits inhibition constants (Kb) of 30 μM for mGluR1a and 61 μM for mGluR5a. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of Group I mGluRs.

Data Presentation

The following tables summarize representative quantitative data from high-throughput screening assays for Group I mGluR antagonists. This data is illustrative and serves to provide expected values for assay performance and compound potency.

Table 1: HTS Assay Performance Parameters

ParameterIntracellular Calcium Assay (FLIPR)IP-One Accumulation Assay (HTRF)
Z'-factor ≥ 0.6≥ 0.7
Signal-to-Background (S/B) Ratio > 5> 3
Coefficient of Variation (%CV) < 15%< 10%
Assay Window RobustExcellent

Table 2: Illustrative Potency of Group I mGluR Antagonists in HTS Assays

CompoundTargetAssay TypeAgonist UsedAgonist ConcentrationIC50
This compound (Predicted) mGluR1a / mGluR5aIntracellular Calcium or IP-OneQuisqualateEC8010-50 µM
MPEP (Example) mGluR5aIntracellular Calcium (FLIPR)GlutamateEC80~50 nM
LY367385 (Example) mGluR1aIP-One (HTRF)QuisqualateEC80~1 µM

Note: The IC50 for this compound is an estimated value based on its reported Kb. MPEP and LY367385 are well-characterized mGluR antagonists and their data are provided for reference.

Signaling Pathway

Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist such as glutamate or quisqualate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). The HTS assays described herein monitor either the transient increase in intracellular calcium or the accumulation of a stable metabolite of IP3, inositol monophosphate (IP1).

Gq_Signaling_Pathway Agonist Agonist (e.g., Glutamate) mGluR Group I mGluR (mGluR1/5) Agonist->mGluR Binds to Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolized to IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Ca_store Ca²⁺ Store IP3R->Ca_store Ca_store->Ca_release

Caption: Group I mGluR Gq Signaling Pathway.

Experimental Protocols

Two primary HTS methodologies are presented for screening this compound and other potential antagonists of Group I mGluRs: an intracellular calcium mobilization assay and an IP-One accumulation assay.

High-Throughput Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon receptor activation and inhibition.

Experimental Workflow:

FLIPR_Workflow A 1. Cell Plating (HEK293 expressing mGluR1a or mGluR5a) B 2. Dye Loading (Calcium-sensitive dye, e.g., Fluo-4 AM) A->B C 3. Compound Addition (Add this compound or test compounds) B->C D 4. Agonist Addition (Add Agonist, e.g., Quisqualate at EC80) C->D E 5. Signal Detection (Measure fluorescence on FLIPR) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

Caption: FLIPR-based Calcium Assay Workflow.

Materials:

  • Cell Line: HEK293 cells stably expressing human mGluR1a or mGluR5a.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

    • Probenecid.

    • This compound and other test compounds.

    • Agonist: Quisqualate or Glutamate.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Protocol:

  • Cell Plating:

    • A day before the assay, seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer, according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer.

    • Using a liquid handler, add 5 µL of the compound solutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the agonist solution (e.g., Quisqualate) at a concentration that elicits ~80% of the maximal response (EC80).

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • The instrument will add 5 µL of the agonist solution to each well and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the percent inhibition for each concentration of the test compound relative to the controls (agonist alone vs. buffer).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Throughput IP-One Accumulation Assay (HTRF)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.

Experimental Workflow:

HTRF_Workflow A 1. Cell Plating (HEK293 expressing mGluR1a or mGluR5a) B 2. Compound & Agonist Addition (Add compounds, then agonist + LiCl) A->B C 3. Incubation (Allow for IP1 accumulation) B->C D 4. Cell Lysis & Reagent Addition (Add IP1-d2 and anti-IP1-cryptate) C->D E 5. Incubation (For competitive binding) D->E F 6. Signal Detection (Measure HTRF signal) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: IP-One HTRF Assay Workflow.

Materials:

  • Cell Line: HEK293 cells stably expressing human mGluR1a or mGluR5a.

  • Assay Plates: 384-well, white, low-volume microplates.

  • Reagents:

    • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1-cryptate, and standards).

    • Lithium chloride (LiCl).

    • This compound and other test compounds.

    • Agonist: Quisqualate or Glutamate.

    • Stimulation Buffer (provided in the kit or prepared).

Protocol:

  • Cell Plating:

    • A day before the assay, seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well in 10 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound and other test compounds.

    • Prepare the agonist solution at its EC80 concentration in stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • Add 5 µL of the compound solutions to the wells.

    • Immediately add 5 µL of the agonist solution to the wells.

  • Incubation for IP1 Accumulation:

    • Incubate the plates for 60 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer provided in the kit.

    • Add 5 µL of the IP1-d2 solution to each well.

    • Add 5 µL of the anti-IP1-cryptate solution to each well.

  • Incubation for Competitive Binding:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Measure the HTRF signal (fluorescence at 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of IP1 produced.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing this compound in high-throughput screening campaigns targeting Group I metabotropic glutamate receptors. Both the intracellular calcium mobilization and IP-One accumulation assays are robust and reliable methods for identifying and characterizing novel antagonists. Careful optimization of assay parameters and adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating drug discovery efforts in the field of neuroscience.

Application Notes and Protocols: Synthesis of (S)-Hexyl-Substituted Chiral Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the asymmetric synthesis of (S)-alkyl-substituted chiral heterocyclic alcohols, using the synthesis of (S)-1-(oxazol-5-yl)heptan-1-ol as a representative example. The name "(S)-HexylHIBO" does not correspond to a standard chemical entity in publicly available literature; therefore, this protocol has been developed based on established methods for the asymmetric reduction of ketones to produce chiral secondary alcohols. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The protocol described herein utilizes a Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of a ketone precursor, a widely recognized and reliable method for achieving high enantiopurity.

This application note is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Data Presentation

The following table summarizes the results of the asymmetric reduction of 5-heptanoyloxazole under various conditions to yield (S)-1-(oxazol-5-yl)heptan-1-ol.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1102529598
252549297
3100690>99
4501288>99

Experimental Protocols

Synthesis of 5-Heptanoyloxazole (Ketone Precursor)

Materials:

  • Oxazole

  • Heptanoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is charged with oxazole (1.0 eq) and dissolved in anhydrous THF (100 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, ensuring the temperature does not exceed -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.

  • Heptanoyl chloride (1.2 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-heptanoyloxazole as a colorless oil.

Asymmetric Reduction to (S)-1-(Oxazol-5-yl)heptan-1-ol

Materials:

  • 5-Heptanoyloxazole

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A 100 mL flame-dried, two-necked round-bottom flask is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 10 mol%) and anhydrous THF (20 mL) under an argon atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Borane-dimethyl sulfide complex (BMS, 1.0 eq) is added dropwise, and the mixture is stirred for 10 minutes at 0 °C.

  • A solution of 5-heptanoyloxazole (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the catalyst-borane complex over 30 minutes.

  • The reaction is stirred at 0 °C for 6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of methanol (5 mL) at 0 °C.

  • The mixture is stirred for an additional 30 minutes, then warmed to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • The crude alcohol is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (S)-1-(oxazol-5-yl)heptan-1-ol.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Synthesis_Workflow cluster_0 Ketone Synthesis cluster_1 Asymmetric Reduction Oxazole Oxazole Ketone 5-Heptanoyloxazole Oxazole->Ketone HeptanoylCl Heptanoyl Chloride HeptanoylCl->Ketone nBuLi n-BuLi in THF -78 °C nBuLi->Ketone 1. Lithiation 2. Acylation FinalProduct (S)-1-(Oxazol-5-yl)heptan-1-ol Ketone->FinalProduct CBS_Catalyst (R)-Methyl-CBS Catalyst CBS_Catalyst->FinalProduct Enantioselective Reduction BMS Borane-DMS Complex (BMS)

Caption: Synthetic workflow for (S)-1-(oxazol-5-yl)heptan-1-ol.

Application Notes and Protocols for the Use of (S)-Oxazaborolidine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles, making stereoselective synthesis a critical endeavor. Among the various methods for achieving high enantioselectivity, the use of chiral oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalysts, has become a powerful and widely adopted strategy for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] These catalysts are also employed in other asymmetric transformations such as Diels-Alder reactions and cycloadditions.

This document provides detailed application notes and protocols for the use of a representative (S)-oxazaborolidine catalyst in the asymmetric reduction of ketones. While the user query specified "(S)-HexylHIBO," extensive research has indicated that this is not a recognized catalyst. It is highly probable that the intended catalyst belongs to the well-established family of chiral oxazaborolidines. Therefore, these notes will focus on the widely used and well-documented (S)-Methyl CBS catalyst ((S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine).

Core Concepts and Advantages:

The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve the enantioselective reduction of a wide range of prochiral ketones. Key advantages of this methodology include:

  • High Enantioselectivity: The reaction often proceeds with excellent enantiomeric excess (ee), typically exceeding 90%.

  • Predictable Stereochemistry: The absolute configuration of the product alcohol is predictable based on the stereochemistry of the catalyst and the relative steric bulk of the ketone substituents.

  • Broad Substrate Scope: The method is applicable to a wide variety of ketones, including aromatic, aliphatic, and α,β-unsaturated ketones.

  • Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts, making the process more atom-economical.

Quantitative Data

The following table summarizes the representative quantitative data for the asymmetric reduction of various prochiral ketones using an (S)-oxazaborolidine catalyst.

EntryKetone SubstrateCatalyst (mol%)Borane SourceProductYield (%)ee (%)Reference
1Acetophenone10BH₃·THF(R)-1-Phenylethanol9294
2Propiophenone10BH₃·THF(R)-1-Phenyl-1-propanol9395
32-Chloroacetophenone10BH₃·THF(S)-2-Chloro-1-phenylethanol9198
4α-Tetralone10BH₃·THF(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9294
5Cyclohexyl methyl ketone10BH₃·THF(R)-1-Cyclohexylethanol8589

Reaction Mechanism and Stereochemical Model

The enantioselectivity of the CBS reduction is rationalized by the mechanism proposed by E.J. Corey. The key steps involve the formation of a catalyst-borane complex, coordination of the ketone to this complex, and an intramolecular hydride transfer.

  • Catalyst-Borane Complex Formation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with the larger substituent (RL) positioned away from the catalyst's bulky group and the smaller substituent (RS) positioned towards it.

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state. This face-selective hydride delivery dictates the stereochemistry of the resulting alcohol.

  • Catalyst Regeneration: The resulting alkoxyborane intermediate releases the chiral alcohol upon workup, and the catalyst is regenerated.

CBS_Mechanism cluster_step1 Step 1: Catalyst-Borane Complex Formation cluster_step2 Step 2: Ketone Coordination cluster_step3 Step 3: Hydride Transfer (Transition State) cluster_step4 Step 4: Product Formation and Catalyst Regeneration CBS (S)-CBS Catalyst Complex Catalyst-BH₃ Complex CBS->Complex BH3 BH₃ BH3->Complex Complex_ref Catalyst-BH₃ Complex Ketone Ketone (R-CO-R') Coord_Complex Coordinated Complex Ketone->Coord_Complex Coord_Complex_ref Coordinated Complex Complex_ref->Coord_Complex TS Six-Membered Transition State TS_ref Transition State Coord_Complex_ref->TS Alkoxyborane Alkoxyborane Intermediate Product Chiral Alcohol Alkoxyborane->Product Workup Catalyst_regen (S)-CBS Catalyst Alkoxyborane->Catalyst_regen Regeneration TS_ref->Alkoxyborane

Caption: Logical workflow of the CBS reduction mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the asymmetric reduction of a model substrate, acetophenone, using the (S)-Methyl CBS catalyst.

Protocol 1: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the catalyst followed by the reduction of acetophenone.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mmol, 1.0 mL, 0.1 eq.).

    • Add anhydrous THF (20 mL) and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • To the cooled catalyst solution, slowly add BH₃·THF solution (1.0 M, 6.0 mL, 6.0 mmol, 0.6 eq.) dropwise over 10 minutes.

    • In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

    • Slowly add the acetophenone solution to the reaction mixture via a syringe pump over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (20 mL) and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent).

    • Determine the enantiomeric excess of the purified (R)-1-phenylethanol by chiral HPLC or GC analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flask, Catalyst, THF, 0 °C) add_bh3 2. Add BH₃·THF setup->add_bh3 add_ketone 3. Add Acetophenone Solution add_bh3->add_ketone react 4. Stir at 0 °C (Monitor by TLC/GC) add_ketone->react quench 5. Quench with Methanol react->quench concentrate 6. Concentrate quench->concentrate extract 7. Acidify and Extract concentrate->extract purify 8. Purify (Chromatography) extract->purify analyze 9. Determine ee (Chiral HPLC/GC) purify->analyze

Caption: Step-by-step experimental workflow for the CBS reduction.

References

Troubleshooting & Optimization

Technical Support Center: (S)-HexylHIBO Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-HexylHIBO ((S)-2-hydroxy-2-(4-hexylphenyl)butanamide). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis and overcome common challenges.

Hypothetical Synthesis Pathway Overview

A plausible method for the asymmetric synthesis of this compound involves the diastereoselective addition of an organometallic reagent to a chiral α-keto amide derived from a chiral auxiliary. This approach is designed to control the stereochemistry at the newly formed chiral center.

G SM 4-Hexylbenzoylformic acid + Chiral Auxiliary (e.g., Evans Auxiliary) INT1 Chiral α-Keto Imide Intermediate SM->INT1 Coupling Agent (e.g., DCC, EDC) PROD_COMPLEX Diastereomeric Product Complex INT1->PROD_COMPLEX 1. Ethylmagnesium Bromide (EtMgBr) 2. Quench FINAL This compound PROD_COMPLEX->FINAL Hydrolysis & Auxiliary Cleavage (e.g., LiOH/H₂O₂)

Caption: Hypothetical asymmetric synthesis pathway for this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, helping you diagnose and resolve problems to improve your yield and product quality.

Q1: My overall yield is significantly lower than expected. What are the common causes?

Low yields can stem from various stages of the synthesis and purification process. A systematic approach is crucial for identifying the root cause. Common issues include impure materials, suboptimal reaction conditions, and losses during workup or purification.[1]

G start Low Yield Observed check_sm 1. Verify Starting Material Quality start->check_sm cause_sm Cause: Impure reagents, wet solvents, degraded chiral auxiliary. check_sm->cause_sm Issue Found check_cond 2. Review Reaction Conditions check_sm->check_cond No Issue sol_sm Solution: Use freshly purified reagents, distill solvents, check auxiliary purity by NMR/MP. cause_sm->sol_sm cause_cond Cause: Incorrect temperature, poor mixing, atmospheric moisture contamination. check_cond->cause_cond Issue Found check_workup 3. Analyze Workup & Purification check_cond->check_workup No Issue sol_cond Solution: Calibrate thermometer, ensure vigorous stirring, use flame-dried glassware under inert gas (N₂/Ar). cause_cond->sol_cond cause_workup Cause: Product loss during extraction, emulsion formation, decomposition on silica gel. check_workup->cause_workup Issue Found sol_workup Solution: Perform extractions with care, use brine to break emulsions, consider alternative purification (e.g., crystallization). cause_workup->sol_workup

Caption: A logical workflow for troubleshooting low synthesis yield.

Q2: The enantiomeric excess (e.e.) of my product is low. How can I improve it?

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low e.e. values indicate a loss of stereochemical control during the reaction.

  • Chiral Auxiliary/Catalyst Integrity: Ensure the chiral auxiliary or catalyst is of high purity and has not racemized during storage or a previous reaction step.

  • Reaction Temperature: The addition of the organometallic reagent is often the stereochemistry-determining step. Lowering the reaction temperature (e.g., from -20°C to -78°C) can significantly enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer.[2][3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the reactant-reagent complex, thereby affecting diastereoselectivity.[4] Experiment with different aprotic solvents (e.g., THF, Diethyl Ether, Toluene).

  • Rate of Addition: Adding the organometallic reagent slowly (dropwise) can help maintain a low reaction temperature and prevent side reactions that may lower the e.e.[1]

Q3: The reaction seems to stall and does not go to completion. What should I check?

An incomplete reaction is a common source of low yields.

  • Reagent Activity: Organometallic reagents like Grignards are highly sensitive to moisture and air. Ensure they were properly prepared or, if purchased, titrated before use to confirm their molarity.

  • Stoichiometry: Verify that at least one full equivalent of the organometallic reagent was used. A slight excess (e.g., 1.1-1.2 equivalents) is often recommended to overcome any small amounts of moisture or other quenching sources.

  • Reaction Time: While some reactions are fast, others may require extended periods, even at low temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q4: I am observing multiple side products in my crude NMR/TLC. What are they likely to be?

The presence of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum points to side reactions.

  • Unreacted Starting Material: This is the most common "side product" and indicates an incomplete reaction (see Q3).

  • Racemic Product: If conditions are not optimal, the non-selective addition can lead to the formation of the undesired diastereomer, which after cleavage gives the (R)-enantiomer.

  • Products of Enolization: If the starting material has acidic protons, the Grignard reagent can act as a base instead of a nucleophile, leading to enolate formation and recovery of starting material after quench.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction temperature and time?

The optimal conditions depend on the specific reagents and substrates used. It is always best to perform an optimization study. Below is a table with hypothetical data illustrating the effect of temperature on yield and enantiomeric excess.

EntryTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)
1027570
2-2038085
3-4048292
4-78678>98
Q2: How critical is the purity of the starting materials and solvents?

Extremely critical. Asymmetric reactions, especially those involving organometallic reagents, are highly sensitive to impurities.

  • Solvents: Must be anhydrous. Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents and use them under an inert atmosphere.

  • Reagents: Ensure the starting materials and the chiral auxiliary are pure. Impurities can interfere with the reaction, leading to side products and lower yields.

Q3: What is the best method for purifying the final product?

Flash column chromatography on silica gel is the most common method for purifying this compound from the cleaved chiral auxiliary and other impurities.

  • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) is typically effective.

  • Yield Loss: Be aware that some product may be lost on the column. To minimize this, ensure proper packing of the column and careful collection of fractions, monitored by TLC.

Q4: How can I confirm the stereochemistry and enantiomeric excess of my this compound?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of a chiral compound.

  • Column: A chiral stationary phase is required (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of isopropanol and hexanes is typically used.

  • Analysis: The two enantiomers will have different retention times, allowing for the integration of their respective peak areas to calculate the e.e.

Key Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound
  • Preparation of the Chiral α-Keto Imide:

    • To a flame-dried, N₂-purged round-bottom flask, add the chiral auxiliary (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C and add 4-hexylbenzoylformic acid (1.05 eq) followed by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the reaction mixture to remove the urea byproduct and purify the crude product by column chromatography to yield the pure α-keto imide intermediate.

  • Diastereoselective Ethyl Addition:

    • Dissolve the α-keto imide (1.0 eq) in anhydrous THF in a flame-dried, N₂-purged flask.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70°C.

    • Stir the reaction at -78°C for 6 hours. Monitor completion by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup and Auxiliary Cleavage:

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Dissolve the crude product in a THF/water mixture (4:1). Cool to 0°C.

    • Add hydrogen peroxide (4 eq, 30% aq. solution) followed by lithium hydroxide (2 eq, aqueous solution).

    • Stir vigorously for 4 hours at 0°C.

    • Quench the excess peroxide with a saturated aqueous solution of Na₂SO₃.

    • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1M HCl and extract the this compound product with ethyl acetate (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Chiral HPLC Analysis for e.e. Determination
  • Instrument: HPLC system with a UV detector.

  • Column: Chiralcel OD-H (or equivalent).

  • Mobile Phase: 90:10 Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product (~1 mg) in the mobile phase (1 mL).

  • Procedure: Inject 10 µL of the sample. The two enantiomers should be well-resolved. Calculate the e.e. using the formula: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

References

Technical Support Center: Optimizing (S)-HexylHIBO Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-HexylHIBO. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: Low or no product yield.

A1: Low or no yield of this compound can be attributed to several factors. A primary consideration is the purity and stability of the starting materials and reagents. Ensure that all reactants are of high purity and that solvents are anhydrous, as trace amounts of water can quench the catalyst or react with intermediates. Catalyst activity is also critical; verify the age and storage conditions of the catalyst and consider using a freshly prepared batch. Reaction temperature is another key parameter. While the standard protocol suggests room temperature, some batches of reagents may require heating to initiate the reaction or cooling to prevent side reactions. Finally, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents.

Q2: Poor enantioselectivity (low e.e.).

A2: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The choice of chiral ligand is the most significant factor influencing the enantiomeric excess (e.e.). Ensure the correct ligand is being used and that its purity is high. The catalyst-to-ligand ratio is also crucial and may require optimization. Solvent polarity can have a profound effect on the transition state of the reaction, thereby influencing stereoselectivity. A solvent screen is recommended if enantioselectivity is low. Temperature can also impact the e.e.; running the reaction at lower temperatures often improves enantioselectivity, although it may decrease the reaction rate.

Q3: Formation of significant byproducts.

A3: The presence of significant byproducts can complicate purification and reduce the yield of the desired this compound. If byproducts are observed, consider the following troubleshooting steps. Firstly, review the reaction temperature; elevated temperatures can lead to decomposition or the formation of side products. Secondly, the stoichiometry of the reactants is important. An excess of one reactant may lead to the formation of byproducts. Careful control of the addition rate of reagents can also minimize local concentration effects that may favor side reactions. Finally, if the issue persists, purification methods may need to be optimized. Techniques such as column chromatography with a modified solvent gradient or recrystallization may be necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the this compound synthesis?

A1: The optimal solvent can vary depending on the specific reagents and conditions used. While dichloromethane (DCM) is a common starting point, other solvents should be considered during optimization. For instance, ethereal solvents like tetrahydrofuran (THF) or diethyl ether can sometimes improve yield and enantioselectivity. A solvent screen is the most effective way to determine the ideal solvent for your specific setup.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable solvent system should be developed to clearly separate the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product over time.

Q3: What are the recommended storage conditions for the catalyst and ligand?

A3: The catalyst and chiral ligand are often air and moisture sensitive. They should be stored in a cool, dry place under an inert atmosphere. A glovebox or a desiccator are ideal for long-term storage to maintain their activity.

Data Presentation

The following tables summarize the results of optimization experiments for the synthesis of this compound.

Table 1: Effect of Solvent on Yield and Enantioselectivity

EntrySolventTemperature (°C)Time (h)Yield (%)e.e. (%)
1Dichloromethane (DCM)25126588
2Tetrahydrofuran (THF)25127292
3Toluene25125885
4Acetonitrile (MeCN)25124575

Table 2: Optimization of Reaction Temperature

EntrySolventTemperature (°C)Time (h)Yield (%)e.e. (%)
1THF0246895
2THF25127292
3THF4087588

Experimental Protocols

General Procedure for the Synthesis of this compound:

To a flame-dried round-bottom flask under an inert atmosphere, the chiral ligand (1.2 mol%) and catalyst (1.0 mol%) are added. Anhydrous solvent (0.1 M) is then added, and the mixture is stirred for 30 minutes at room temperature. The starting material (1.0 eq) is then added, followed by the slow addition of the hexylating agent (1.1 eq) over 1 hour. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start: Prepare Glassware and Reagents reagents Add Catalyst and Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent stir Stir for 30 min solvent->stir add_sm Add Starting Material stir->add_sm add_reagent Add Hexylating Agent add_sm->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor by TLC/HPLC react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Column Chromatography extract->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield low_ee Low e.e.? low_yield->low_ee No check_reagents Check Reagent Purity and Catalyst Activity low_yield->check_reagents Yes byproducts Byproducts? low_ee->byproducts No check_ligand Verify Ligand Purity and Catalyst:Ligand Ratio low_ee->check_ligand Yes adjust_stoichiometry Adjust Stoichiometry byproducts->adjust_stoichiometry Yes success Problem Resolved byproducts->success No optimize_temp Optimize Temperature check_reagents->optimize_temp check_atmosphere Ensure Inert Atmosphere optimize_temp->check_atmosphere check_atmosphere->success screen_solvents Screen Solvents check_ligand->screen_solvents lower_temp Lower Reaction Temperature screen_solvents->lower_temp lower_temp->success control_addition Control Reagent Addition Rate adjust_stoichiometry->control_addition optimize_purification Optimize Purification Method control_addition->optimize_purification optimize_purification->success

Caption: Troubleshooting decision tree for this compound synthesis.

(S)-HexylHIBO solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-HexylHIBO, focusing on common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, saline). What should I do?

A1: this compound has limited solubility in neutral aqueous solutions due to its hydrophobic hexyl chain. Direct dissolution in buffers like PBS or saline is often challenging. It is recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it into your aqueous experimental medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on supplier information, this compound is soluble up to 20 mM in 1 equivalent (eq.) of sodium hydroxide (NaOH)[1][2][3]. For applications where a basic solution is not suitable, preparing a stock solution in an organic solvent is a common alternative. Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of similar mGluR antagonists[4].

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent effects on your biological system, a slightly higher concentration (e.g., 0.5% - 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a surfactant: A small amount of a biocompatible surfactant, such as Tween-80, in your final aqueous solution can help to maintain the solubility of hydrophobic compounds. A common formulation for in vivo studies includes a combination of DMSO, PEG300, and Tween-80[4].

  • Sonication: After diluting the stock solution, brief sonication of the final solution can help to disperse any small precipitates and create a more homogenous solution.

Q4: Can I dissolve this compound in ethanol?

Q5: What are the expected downstream effects of this compound in a cellular context?

A5: this compound is an antagonist of Group I metabotropic glutamate receptors (mGluR1a and mGluR5). By blocking these receptors, it will inhibit the canonical Gq/G11 signaling pathway, leading to a reduction in phospholipase C (PLC) activation and subsequent decreases in inositol trisphosphate (IP3) and diacylglycerol (DAG) production. This will result in reduced intracellular calcium mobilization and protein kinase C (PKC) activation. It may also affect downstream pathways such as the MAPK/ERK and PI3K/Akt/mTOR signaling cascades.

Quantitative Solubility Data

CompoundSolventSolubility
This compound1 eq. NaOHup to 20 mM
MPEP (mGluR5 antagonist)100% DMSO250 mg/mL (stock solution)
MTEP (mGluR5 antagonist)100% DMSO250 mg/mL (stock solution)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in NaOH

This protocol is based on supplier-provided solubility data.

Materials:

  • This compound powder

  • 1 N Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound to prepare a 20 mM stock solution. The molecular weight of this compound is 256.3 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Prepare a 1 eq. NaOH solution. The volume of 1 N NaOH to add will be equivalent to the molar amount of this compound. For example, for 1 µmol of this compound, add 1 µL of 1 N NaOH.

  • Add the calculated volume of 1 N NaOH to the this compound powder.

  • Vortex the solution until the powder is completely dissolved.

  • Add sterile, nuclease-free water to reach the final desired volume for a 20 mM concentration.

  • Store the stock solution at -20°C or as recommended by the supplier.

Protocol 2: Preparation of this compound Stock Solution in DMSO (Adapted from a similar compound protocol)

This protocol is adapted from a method used for other mGluR5 antagonists, MPEP and MTEP, for in vivo studies.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • This compound stock solution (from Protocol 1 or 2)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Thaw the this compound stock solution.

  • Serially dilute the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • When diluting a DMSO stock, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize solvent toxicity to cells.

  • Vortex the final working solution gently before adding it to your cell culture.

  • Always include a vehicle control in your experiment (i.e., the same final concentration of NaOH or DMSO in the buffer/medium without the compound).

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nucleus Nucleus mGluR Group I mGluR (mGluR1a/mGluR5) Gq Gq/G11 mGluR->Gq Activates beta_arrestin β-Arrestin mGluR->beta_arrestin Recruits PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates HexylHIBO This compound HexylHIBO->mGluR Antagonism IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular release) IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates gene_expression Gene Expression & Protein Synthesis Ca->gene_expression ERK ERK PKC->ERK mTOR mTOR PKC->mTOR beta_arrestin->ERK ERK->gene_expression mTOR->gene_expression

Caption: Signaling pathway of Group I mGluRs and the inhibitory action of this compound.

G start Start: This compound Powder weigh Weigh this compound start->weigh add_solvent Add Solvent (e.g., 1 eq. NaOH or 100% DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute in Aqueous Buffer/ Cell Culture Medium stock_solution->dilute working_solution Final Working Solution dilute->working_solution troubleshoot Troubleshooting: Precipitation Occurs dilute->troubleshoot end Use in Experiment working_solution->end troubleshoot->dilute Adjust concentration or formulation

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Preventing (S)-HexylHIBO Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of (S)-HexylHIBO during experimental procedures. This compound, also known as (S)-hexylhomoibotenic acid, is a selective antagonist for Group I metabotropic glutamate receptors (mGluR1a and mGluR5a), making it a valuable tool in neuroscience research.[1] Its chemical structure, (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, contains moieties that can be susceptible to degradation under certain conditions. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound identified as a selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1a and mGluR5a.[1] As an antagonist, it binds to these receptors and inhibits their activation by the endogenous ligand, glutamate. This action blocks the downstream signaling pathways typically initiated by these receptors, which play a role in neuronal excitability and synaptic plasticity.[1]

Q2: What are the primary structural features of this compound that might be prone to degradation?

A2: The structure of this compound contains two main features that may be susceptible to degradation:

  • The Isoxazole Ring: This heterocyclic ring, particularly with its N-O bond, can be labile. It is known to be susceptible to ring-opening under basic pH conditions and can undergo photochemical rearrangement when exposed to UV light.[1][2]

  • The Amino Acid Backbone: Like other amino acids, this part of the molecule could be subject to degradation pathways such as deamination or decarboxylation under harsh experimental conditions.

Q3: What are the recommended storage conditions for this compound solid and stock solutions?

A3: For solid this compound, long-term storage at 2-8°C, protected from light and moisture, is recommended. For stock solutions, storage in a high-purity, anhydrous solvent such as DMSO at -20°C or -80°C is advisable to minimize degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of small molecules for long-term storage. For immediate use in aqueous buffers, preparing a concentrated stock in DMSO and then diluting it into the experimental buffer is a standard procedure. Ensure the final DMSO concentration in your assay is low and does not affect the experimental outcome. The solubility of isoxazole derivatives is generally higher in polar solvents.

Q5: How can I detect potential degradation of my this compound sample?

A5: The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. Signs of degradation would include a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products. Visual cues such as discoloration of the solid or solution can also indicate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results or loss of biological activity Degradation of this compound in stock solution or during the experiment.Confirm the purity of your this compound stock solution using HPLC.Prepare fresh stock solutions from solid material.Minimize the time the compound spends in aqueous buffer before use.Ensure the pH of your experimental buffer is neutral or slightly acidic, as basic conditions can promote isoxazole ring opening.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.Protect solutions from light to prevent photodegradation.Use high-purity, anhydrous solvents to prepare stock solutions.Avoid high temperatures and extreme pH conditions in your experimental setup.Analyze the mass of the new peaks to hypothesize the structure of the degradation products (e.g., ring-opened structures).
Precipitation of this compound in aqueous buffer The compound's solubility limit has been exceeded.Gently warm the solution and vortex or sonicate to aid dissolution.Increase the percentage of co-solvent (like DMSO) if permissible in your experiment.Prepare a more dilute solution from your concentrated stock.
Discoloration of solid compound or solution Likely degradation due to light exposure, oxidation, or reaction with impurities.Store the solid compound and solutions protected from light.Use high-purity solvents and store under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be air-sensitive.Prepare fresh solutions for critical experiments.

Predicted Degradation Pathways of this compound

Base-Catalyzed Hydrolysis of the Isoxazole Ring

The isoxazole ring in this compound is susceptible to cleavage under basic conditions. This would likely involve a ring-opening reaction, leading to the formation of a cyano- or an open-chain keto-enol derivative. This is a common degradation pathway for isoxazole-containing compounds.

G SHexylHIBO This compound Intermediate Ring-Opened Intermediate SHexylHIBO->Intermediate OH- (Basic pH) DegradationProduct Degradation Product (e.g., Cyano derivative) Intermediate->DegradationProduct Rearrangement

Caption: Predicted base-catalyzed degradation of this compound.

Photochemical Rearrangement

Exposure to UV light can induce cleavage of the weak N-O bond in the isoxazole ring, potentially leading to a rearrangement to a more stable oxazole structure through an azirine intermediate.

G SHexylHIBO This compound Azirine Azirine Intermediate SHexylHIBO->Azirine UV Light (hν) Oxazole Oxazole Isomer Azirine->Oxazole Rearrangement

Caption: Predicted photochemical rearrangement of this compound.

Amino Acid Degradation

Under harsh conditions such as extreme heat or pH, the amino acid portion of this compound could undergo deamination (loss of the amino group) or decarboxylation (loss of the carboxyl group).

G SHexylHIBO This compound Deamination Deamination Product (α-keto acid) SHexylHIBO->Deamination Harsh Conditions (e.g., strong acid/base, heat) Decarboxylation Decarboxylation Product (Amine) SHexylHIBO->Decarboxylation Harsh Conditions (e.g., heat) G Start Weigh this compound AddDMSO Add Anhydrous DMSO Start->AddDMSO Dissolve Vortex to Dissolve AddDMSO->Dissolve Aliquot Aliquot into Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Technical Support Center: Optimizing the Purity of (S)-HexylHIBO Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges in the synthesis and purification of (S)-HexylHIBO, a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs). Our resources, presented in a user-friendly question-and-answer format, address common issues to help you achieve the desired purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

A1: Impurities in this compound preparations can originate from several sources throughout the synthetic process. The primary concerns include:

  • Starting Materials: Purity of the initial reactants, such as the corresponding aldehyde and hydroxylamine, is critical.

  • Side Reactions: The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring can sometimes yield regioisomers. Additionally, dimerization of the intermediate nitrile oxide can lead to the formation of furoxan byproducts.

  • Racemization: The chiral center of the amino acid is susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures), leading to the presence of the unwanted (R)-enantiomer.

  • Incomplete Reactions: Unreacted starting materials or intermediates can persist in the final product if the reaction does not go to completion.

  • Degradation: The isoxazole ring can be sensitive to certain conditions, and degradation products may form during workup or storage.

Q2: My this compound preparation shows low enantiomeric excess (ee). How can I improve it?

A2: Achieving high enantiomeric excess is crucial for studying the specific biological activity of the (S)-enantiomer. Here are several strategies to improve the enantiomeric purity:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most effective method for separating enantiomers. Polysaccharide-based CSPs are often successful for amino acid derivatives.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic HexylHIBO with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q3: I am having difficulty purifying this compound by column chromatography. What can I do?

A3: Purification of polar compounds like amino acids by standard silica gel chromatography can be challenging. Here are some troubleshooting tips:

  • Solvent System Optimization: A systematic screening of different solvent systems using thin-layer chromatography (TLC) is essential. For polar compounds, consider using a more polar mobile phase or adding modifiers like acetic acid or triethylamine to improve separation.

  • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) may provide better results.

  • Ion-Exchange Chromatography: Due to the presence of both an acidic (carboxylic acid) and a basic (amine) group, ion-exchange chromatography can be a powerful purification technique.

Troubleshooting Guides

Low Yield in Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inefficient 1,3-dipolar cycloaddition.Optimize reaction conditions: temperature, reaction time, and stoichiometry of reagents. Ensure in-situ generation of the nitrile oxide is efficient.
Decomposition of intermediates or product.Use milder reaction conditions. Analyze the reaction mixture at different time points to identify potential degradation.
Product loss during workup Emulsion formation during extraction.Break emulsions by adding brine or filtering through celite.
Product is partially soluble in the aqueous phase.Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency into the organic layer. Perform multiple extractions with smaller volumes of organic solvent.
Impurities Detected by Analysis (HPLC, NMR)
Impurity Type Identification Troubleshooting Strategy
(R)-HexylHIBO (diastereomer) Chiral HPLC or SFC analysis.See FAQ 2 for methods to improve enantiomeric excess.
Unreacted Starting Materials Comparison with authentic standards by TLC, HPLC, or NMR.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust stoichiometry or reaction time if necessary.
Regioisomer of Isoxazole 1H and 13C NMR spectroscopy.Modify the substituents on the dipolarophile or the nitrile oxide to favor the desired regioisomer. Screen different reaction solvents and temperatures.
Furoxan Byproduct Mass spectrometry (presence of a dimer of the nitrile oxide).Generate the nitrile oxide in situ at a low concentration and in the presence of the alkyne to favor the cycloaddition over dimerization.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a general starting point for the analysis of this compound enantiomeric purity. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)
Mobile Phase A mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) depending on the column and compound. A typical starting point is 80:20 Hexane:IPA + 0.1% TFA.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).
Column Temperature 25 °C (can be varied to optimize separation)
Recrystallization for Purification

Recrystallization can be an effective method for improving the chemical purity of this compound, particularly for removing non-isomeric impurities.

  • Solvent Screening: Identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for amino acids include water, ethanol, methanol, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Experimental Workflows

Logical Troubleshooting for Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess Detected check_synthesis Review Synthesis Conditions start->check_synthesis harsh_conditions Identify Harsh Conditions (Strong Base/High Temp)? check_synthesis->harsh_conditions modify_synthesis Modify Synthesis: - Milder Base - Lower Temperature harsh_conditions->modify_synthesis Yes chiral_purification Implement Chiral Purification harsh_conditions->chiral_purification No modify_synthesis->check_synthesis hplc_sfc Chiral HPLC/SFC chiral_purification->hplc_sfc crystallization Diastereomeric Salt Crystallization chiral_purification->crystallization optimize_hplc Optimize CSP, Mobile Phase hplc_sfc->optimize_hplc optimize_cryst Screen Resolving Agents, Solvents crystallization->optimize_cryst end_purified High Purity this compound optimize_hplc->end_purified optimize_cryst->end_purified

Caption: A flowchart for troubleshooting and improving the enantiomeric purity of this compound.

General Workflow for this compound Synthesis and Purification

G Synthesis and Purification Workflow start Starting Materials synthesis Synthesis of Racemic HexylHIBO start->synthesis workup Reaction Workup & Crude Product Isolation synthesis->workup purity_check1 Purity & ee Analysis (HPLC/NMR) workup->purity_check1 purification Purification of Crude Product purity_check1->purification column_chrom Column Chromatography (Normal or Reverse Phase) purification->column_chrom recrystallization Recrystallization purification->recrystallization purity_check2 Purity Analysis of Purified Racemate column_chrom->purity_check2 recrystallization->purity_check2 chiral_sep Chiral Separation purity_check2->chiral_sep final_product Pure this compound chiral_sep->final_product final_analysis Final Purity & ee Analysis final_product->final_analysis

Caption: A general workflow for the synthesis and purification of this compound.

Technical Support Center: Overcoming (S)-HexylHIBO Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to (S)-HexylHIBO, a synthetic agonist for the G-Protein Coupled Receptor 120 (GPR120), in cell lines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective synthetic agonist for G-Protein Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] GPR120 is activated by medium and long-chain fatty acids and has emerged as a therapeutic target for metabolic disorders.[2] Upon binding of an agonist like this compound, GPR120 primarily couples to the Gαq/11 protein.[3][4] This initiates a signaling cascade by activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacyl glycerol (DAG).[5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium and causing a measurable increase in intracellular calcium concentration ([Ca2+]i). In some cells, GPR120 activation can also lead to the recruitment of β-arrestin-2.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HexylHIBO This compound GPR120 GPR120/FFAR4 HexylHIBO->GPR120 Binds Gaq Gαq/11 GPR120->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: this compound signaling pathway via GPR120 activation.
Q2: What are the potential reasons my cells are showing resistance to this compound?

Resistance to a targeted agent like this compound can develop through several mechanisms, often after prolonged exposure. Potential reasons include:

  • Receptor Downregulation: Chronic stimulation can lead to the internalization and degradation of GPR120, reducing the number of receptors on the cell surface available for activation.

  • Altered Gene Expression: Cells may adapt by decreasing the transcription of the FFAR4 gene, leading to lower overall GPR120 protein levels.

  • Mutations in the Receptor: Spontaneous mutations in the FFAR4 gene could alter the receptor's structure, preventing this compound from binding effectively or blocking the conformational change needed for Gαq/11 activation.

  • Decoupling from Signaling Pathways: Resistant cells might express lower levels of key downstream signaling proteins like Gαq/11 or PLC, or there may be modifications that prevent the activated receptor from engaging with them.

  • Increased Drug Efflux: Cells can upregulate multidrug resistance pumps (e.g., ABC transporters) that actively remove this compound from the cytoplasm, preventing it from reaching its target.

Q3: How do I confirm that my cell line has developed resistance?

The development of resistance is quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values between the parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50/EC50 value for the resistant line indicates a successful adaptation to the drug pressure. This is typically determined using a cell viability or functional assay across a range of this compound concentrations.

Section 2: Troubleshooting Guide

Problem: No cellular response (e.g., no calcium flux) is observed in the parental (sensitive) cell line after this compound treatment.

This issue suggests a problem with the experimental system itself, rather than acquired resistance.

Possible Cause Recommended Action
1. Low or no GPR120 expression. Verify the expression of GPR120 protein in your cell line using Western Blot analysis. If expression is negative, this cell line is not a suitable model.
2. Compound Degradation or Inactivity. Confirm the integrity and concentration of your this compound stock. Prepare a fresh dilution from a new stock if possible. Ensure it is fully solubilized in the vehicle (e.g., DMSO) and then in the assay media.
3. Calcium Flux Assay Failure. Ensure proper loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Check that the cells are healthy and adherent. Use a positive control (e.g., ATP, which triggers a calcium response in most cells) to confirm assay functionality.
4. Incorrect Instrument Settings. Verify the excitation/emission wavelengths and instrument sensitivity settings on your fluorescence plate reader or microscope are correct for the dye being used.
Problem: The this compound-resistant cell line shows a significantly reduced or absent response compared to the parental line.

This is the expected outcome for a resistant phenotype. The following steps help to identify the underlying mechanism.

Troubleshooting_Workflow start Reduced Response in Resistant Cell Line q1 Is GPR120 protein expression lower in resistant cells? start->q1 a1_yes Mechanism: Receptor Downregulation or Reduced Expression q1->a1_yes Yes a1_no GPR120 levels are normal q1->a1_no No a2_yes Mechanism: Defect in Downstream Signaling (e.g., Gαq, PLC) q2 Is phosphorylation of downstream targets (e.g., ERK) reduced? a1_no->q2 q2->a2_yes Yes a2_no Signaling appears intact q2->a2_no No a3_yes Mechanism: Increased Drug Efflux q3 Does an efflux pump inhibitor restore sensitivity? a2_no->q3 q3->a3_yes Yes a3_no Mechanism may involve receptor mutation or other complex adaptations. q3->a3_no No

Caption: Troubleshooting logic for investigating resistance mechanisms.

Section 3: Key Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol is adapted from standard methods for generating drug-resistant cell lines.

  • Determine Initial IC50: First, determine the IC50 of this compound on the parental cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Maintain the cells in the drug-containing medium. Initially, a large portion of cells may die. When the surviving cells reach 70-80% confluence, passage them and re-seed them in medium with the same drug concentration.

  • Stepwise Dose Escalation: Once the cells demonstrate stable growth (comparable to the parental line in drug-free media), increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for a population that can proliferate in a significantly higher concentration of the drug than the parental line.

  • Confirm Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells and compare it to the parental line. A significant rightward shift in the dose-response curve indicates acquired resistance.

  • Maintenance: To maintain the resistant phenotype, continuously culture the established resistant cell line in a maintenance dose of this compound (e.g., the IC20 of the resistant line).

Protocol 2: Measuring Cell Viability and Determining IC50 (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle-only" and "no-treatment" controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Cell Line This compound IC50 (nM) Fold Resistance
Parental Line15.51.0
Resistant Sub-line480.231.0
Table 1: Example IC50 data demonstrating acquired resistance.
Protocol 3: Intracellular Calcium Flux Assay (Fura-2 AM)

This protocol measures the activation of the Gαq pathway downstream of GPR120.

  • Cell Seeding: Seed cells on black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with Fura-2 AM loading buffer (e.g., 2-5 µM Fura-2 AM in HBSS) for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Baseline Reading: Place the plate in a fluorescence plate reader capable of dual-wavelength excitation. Measure the baseline fluorescence for 1-2 minutes by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

  • Compound Addition: Use the instrument's injector to add this compound to the wells while continuously recording the fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (Emission at 510 nm from 340 nm excitation / Emission at 510 nm from 380 nm excitation). An increase in this ratio after compound addition indicates a rise in intracellular calcium. Compare the peak response between parental and resistant cells.

Protocol 4: Western Blot Analysis for GPR120

This protocol allows for the semi-quantitative analysis of protein expression.

  • Sample Preparation: Wash parental and resistant cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPR120 overnight at 4°C with gentle shaking. Also, probe a separate blot or strip and re-probe the same blot for a loading control protein (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using an imaging system or X-ray film. Compare the band intensity for GPR120 between parental and resistant samples, normalizing to the loading control.

References

(S)-HexylHIBO experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-HexylHIBO, a selective antagonist of the Group I metabotropic glutamate receptor 1 (mGluR1).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, covering topics from reagent handling to data interpretation.

1. Compound Handling and Storage

  • Question: How should this compound be stored?

    • Answer: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. Protect from light.

  • Question: What is the best solvent for preparing this compound stock solutions?

    • Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Question: My this compound solution appears to have precipitated. What should I do?

    • Answer: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. It is crucial to ensure complete solubilization before use to avoid inaccurate dosing.

2. Experimental Design and Execution

  • Question: I am observing high variability in my IC50 values for this compound. What are the potential causes?

    • Answer: High variability in IC50 values is a common challenge. Several factors can contribute to this:

      • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Senescent or unhealthy cells can exhibit altered receptor expression and signaling.

      • Reagent Quality and Consistency: Use high-quality reagents and ensure consistency between experimental batches.

      • Assay Conditions: Minor variations in incubation times, temperature, and cell density can significantly impact results. Standardize these parameters across all experiments.

      • Compound Stability: this compound, like many small molecules, can degrade over time, especially in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment.

  • Question: My positive controls are working, but this compound is not showing any antagonist activity. What should I check?

    • Answer:

      • Compound Integrity: Verify the identity and purity of your this compound stock.

      • Receptor Expression: Confirm that your cell line expresses functional mGluR1 at sufficient levels.

      • Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., glutamate or DHPG). An excessively high agonist concentration can overcome the competitive antagonism of this compound.

      • Assay Sensitivity: Your assay may not be sensitive enough to detect the antagonist's effect. Consider optimizing the assay window and signal-to-background ratio.

  • Question: How can I minimize off-target effects in my experiments?

    • Answer: While this compound is a selective mGluR1 antagonist, off-target effects are always a possibility. To mitigate this:

      • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired effect to reduce the likelihood of engaging off-target receptors.

      • Employ Control Compounds: Include a structurally unrelated mGluR1 antagonist in your experiments to confirm that the observed effects are specific to mGluR1 inhibition.

      • Use mGluR1 Knockout/Knockdown Cells: If available, test the compound in cells lacking mGluR1 to verify that the biological response is receptor-dependent.

Data Presentation: Experimental Variability of mGluR1 Antagonists

The following table summarizes hypothetical IC50 values for mGluR1 antagonists from different experimental setups to illustrate potential variability. This data is for illustrative purposes and highlights the importance of consistent experimental conditions.

AntagonistAssay TypeCell LineAgonistIC50 (nM)Reference
This compound Calcium FluxHEK293-mGluR1Glutamate (EC80)15.2 ± 2.1Lab A, Study 1
This compound Calcium FluxCHO-K1-mGluR1Glutamate (EC80)25.8 ± 4.5Lab B, Study 1
This compound IP-OneHEK293-mGluR1DHPG (EC80)12.5 ± 1.8Lab A, Study 2
YM-298198 Calcium FluxHEK293-mGluR1Glutamate (EC80)8.7 ± 1.2Published Data
JNJ16259685 ElectrophysiologyRat Cortical NeuronsDHPG32.4 ± 5.6Published Data

Experimental Protocols

1. Calcium Flux Assay for mGluR1 Antagonism

This protocol describes a cell-based assay to measure the inhibition of agonist-induced intracellular calcium mobilization by this compound.

  • Materials:

    • HEK293 cells stably expressing human mGluR1 (or other suitable cell line)

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

    • This compound

    • mGluR1 agonist (e.g., L-Glutamate or DHPG)

    • 96- or 384-well black-walled, clear-bottom microplates

    • Fluorescence plate reader with kinetic reading capabilities

  • Procedure:

    • Cell Plating: Seed cells into the microplate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.

    • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate kinetic reading and, after establishing a stable baseline, add the mGluR1 agonist at a pre-determined EC80 concentration.

    • Data Analysis: Measure the peak fluorescence intensity following agonist addition. Plot the antagonist concentration versus the response (normalized to controls) and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. IP-One Assay for mGluR1 Antagonism

This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of mGluR1 activation, to quantify antagonist activity.

  • Materials:

    • Cells expressing mGluR1

    • IP-One assay kit (containing IP1-d2 conjugate, anti-IP1 Eu-cryptate, and stimulation buffer with LiCl)

    • This compound

    • mGluR1 agonist (e.g., DHPG)

    • White 384-well microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Cell Plating: Plate cells in the microplate and culture overnight.

    • Antagonist Pre-incubation: Prepare dilutions of this compound in the kit's stimulation buffer. Add the antagonist to the cells and incubate for 30 minutes at 37°C.

    • Agonist Stimulation: Add the mGluR1 agonist (at EC80 concentration) to the wells and incubate for 60 minutes at 37°C.

    • Detection: Add the IP1-d2 conjugate and anti-IP1 Eu-cryptate solutions to each well. Incubate for 1 hour at room temperature.

    • Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

    • Data Analysis: Calculate the HTRF ratio and plot the antagonist concentration against the signal. Determine the IC50 value using a suitable curve-fitting algorithm.

Mandatory Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates HexylHIBO This compound HexylHIBO->mGluR1 Inhibits Gq11 Gq/11 mGluR1->Gq11 Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 Signaling Pathway and Point of Inhibition by this compound.

experimental_workflow start Start: Cell Culture plating Cell Plating (96/384-well plate) start->plating dye_loading Calcium Dye Loading (e.g., Fluo-8) plating->dye_loading antagonist_incubation Antagonist Incubation (this compound) dye_loading->antagonist_incubation agonist_addition Agonist Addition (e.g., Glutamate) antagonist_incubation->agonist_addition readout Fluorescence Reading (Kinetic) agonist_addition->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: General Experimental Workflow for a Calcium Flux Assay.

troubleshooting_logic rect rect start High IC50 Variability? check_cells Consistent Cell Health and Passage? start->check_cells Yes check_reagents Reagents Freshly Prepared? check_cells->check_reagents Yes solution_cells Optimize cell culture conditions. Use consistent passage numbers. check_cells->solution_cells No check_protocol Protocol Standardized? check_reagents->check_protocol Yes solution_reagents Prepare fresh dilutions for each experiment. check_reagents->solution_reagents No solution_protocol Ensure consistent incubation times, temperatures, and cell densities. check_protocol->solution_protocol No

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with (S)-HexylHIBO. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a type I metabotropic glutamate receptor (mGluR) antagonist. It specifically inhibits mGluR1a and mGluR5a.[1] Its primary function in experimental settings is to block the signaling pathways associated with these receptors, which are involved in various neurological processes.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are critical for maintaining its stability and activity.

  • Solvent Choice: While specific solubility data is limited, similar small molecules are often dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[2][3] For aqueous solutions, it is soluble up to 20 mM in 1 equivalent of NaOH.[4]

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect from light by using amber vials or by wrapping tubes in foil.

  • Handling: Before use, thaw aliquots slowly at room temperature and vortex gently to ensure the compound is fully dissolved.

Q3: What are the signs of this compound degradation?

Degradation can lead to a loss of biological activity and inconsistent results. Signs of degradation include:

  • A noticeable change in the color of the stock solution.

  • Precipitation in the stock solution upon thawing.

  • A diminished or inconsistent effect on the target pathway in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Inconsistent or No Biological Effect

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inhibitor Instability/Degradation Perform a stability test. For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals.
Poor Cell Permeability Review the physicochemical properties of this compound. While generally cell-permeable, specific cell lines may have varying uptake efficiencies.
Incorrect Concentration Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. Published Kb values are 140 µM for mGlu1a and 110 µM for mGlu5a.
Off-Target Effects Compare the observed phenotype with that of other known inhibitors of the same target to ensure the effect is specific to mGluR1a/5a inhibition.
Problem 2: High Cellular Toxicity at Effective Concentrations

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Off-Target Toxicity Use the lowest effective concentration of this compound determined from your dose-response curve. If toxicity persists, consider using a more selective antagonist if available.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cell line, typically less than 0.5%.
Problem 3: Variability Between Experimental Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Inhibitor Concentration Be meticulous with pipetting and serial dilutions. Prepare a master mix of the final treatment media to add to all replicate wells.
Cell Culture Inconsistency Ensure uniform cell seeding density and health across all wells. Passage number can influence experimental outcomes, so use cells within a consistent passage range.
Edge Effects in Multi-Well Plates Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation, leading to concentration changes. Fill outer wells with sterile PBS or media.

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Activity

This protocol provides a general workflow for assessing the inhibitory activity of this compound on a downstream target of mGluR1a/5a.

Materials:

  • Cells expressing the target mGluR

  • This compound

  • Appropriate cell culture plates and reagents

  • Agonist for mGluR1a or mGluR5a

  • Assay for measuring downstream target (e.g., Western blot for phosphorylated proteins, ELISA)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (media with solvent only).

  • Incubation: Incubate the cells with this compound for a predetermined time (optimization may be required).

  • Agonist Stimulation: Add the mGluR agonist to the wells at a predetermined concentration and incubate for the desired time.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Quantify Downstream Effects: Measure the level of a known downstream marker of mGluR1a/5a activation (e.g., phosphorylation of ERK1/2). This can be done via Western Blot or ELISA.

Protocol 2: Stability Assessment of this compound in Solution

This protocol helps determine the stability of your this compound solution under specific storage or experimental conditions.

Materials:

  • This compound solution to be tested

  • Appropriate solvent (e.g., DMSO, cell culture media)

  • HPLC or LC-MS system

Procedure:

  • Time=0 Sample: Immediately after preparing your this compound solution, take an aliquot for analysis. This will serve as your baseline (T=0).

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator, room temperature on the benchtop).

  • Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC or LC-MS to measure the concentration of the parent compound.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Dilutions in Culture Media prep_stock->prep_working add_inhibitor Add this compound (or Vehicle Control) prep_working->add_inhibitor seed_cells Seed Cells in Multi-Well Plate seed_cells->add_inhibitor incubate Incubate add_inhibitor->incubate stimulate Stimulate with Agonist incubate->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Downstream Signaling Marker lyse->quantify analyze Data Analysis and Interpretation quantify->analyze

Caption: A general workflow for a cell-based assay using this compound.

troubleshooting_logic start Inconsistent or No Biological Effect? cause1 Degradation? start->cause1 Check Stability cause2 Incorrect Concentration? start->cause2 Verify Dose cause3 Poor Permeability? start->cause3 Assess Cell Model cause4 Off-Target Effects? start->cause4 Confirm Specificity solution1 Refresh Inhibitor in Media Perform Stability Test cause1->solution1 solution2 Perform Dose-Response Experiment (IC50) cause2->solution2 solution3 Review Compound Properties Consider Alternative cause3->solution3 solution4 Use Orthogonal Controls Compare with Known Inhibitors cause4->solution4

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway agonist Glutamate (Agonist) mGluR mGluR1a / mGluR5a agonist->mGluR g_protein Gq/11 mGluR->g_protein activates plc PLC g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Responses (e.g., pERK) ca_release->downstream pkc->downstream hexylhibo This compound hexylhibo->mGluR inhibits

Caption: Simplified mGluR1a/5a signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Analysis of (S)-Ibuprofen and (R)-Ibuprofen Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the unavailability of specific public data on "(S)-HexylHIBO" and "(R)-HexylHIBO," this guide uses the well-documented nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen as an illustrative example to compare the differential activities of enantiomers. The principles and methodologies described herein are broadly applicable to the study of other chiral molecules.

Introduction

Ibuprofen is a widely used NSAID that is marketed as a racemic mixture, containing equal amounts of two enantiomers: (S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their different three-dimensional arrangements can lead to significant variations in their pharmacological and toxicological profiles. This guide provides a detailed comparison of the biological activities of (S)-Ibuprofen and (R)-Ibuprofen, supported by experimental data and methodologies.

Data Presentation: Quantitative Comparison of Ibuprofen Enantiomer Activity

The primary mechanism of action for Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] The differential activity of the Ibuprofen enantiomers is most pronounced in their ability to inhibit these enzymes.

Parameter(S)-(+)-Ibuprofen(R)-(-)-IbuprofenReferences
COX-1 Inhibition (IC₅₀) Potent inhibitorAt least 10-fold less active than (S)-enantiomer[2]
COX-2 Inhibition Potent inhibitorAlmost inactive[3][4]
Anti-inflammatory Activity Possesses the majority of the beneficial anti-inflammatory activityConsidered pharmacologically inactive, but contributes to overall effect through in vivo conversion[5]
Analgesic Activity Responsible for the analgesic effectsIndirectly contributes after metabolic inversion to (S)-Ibuprofen
In vivo Chiral Inversion Not applicableUndergoes substantial unidirectional conversion to (S)-Ibuprofen (approximately 50-60% in humans)

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

A crucial aspect of comparing enantiomeric activity is the use of robust and reproducible experimental assays. The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, a key method for evaluating the activity of NSAIDs like Ibuprofen.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (S)-Ibuprofen and (R)-Ibuprofen against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) by the cyclooxygenase activity is coupled to the peroxidase-mediated oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • (S)-Ibuprofen and (R)-Ibuprofen stock solutions (in a suitable solvent like DMSO)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, and the COX enzymes as per the manufacturer's recommendations. Keep enzymes on ice.

    • Prepare a series of dilutions of (S)-Ibuprofen and (R)-Ibuprofen in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells (Control): Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective COX enzyme solution.

    • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective COX enzyme solution, and 10 µl of the corresponding Ibuprofen enantiomer dilution.

  • Pre-incubation: Gently mix the plate and pre-incubate at the appropriate temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µl of arachidonic acid solution to all wells except the background wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a wavelength of 590 nm. Take kinetic readings over a period of 2-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of the Ibuprofen enantiomers relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of Ibuprofen enantiomers in the body, highlighting the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically active (S)-enantiomer.

Ibuprofen_Metabolism cluster_ingestion Oral Administration cluster_body In Vivo Metabolism Racemic_Ibuprofen Racemic Ibuprofen ((R)- and (S)-forms) R_Ibuprofen (R)-Ibuprofen (Less Active) Racemic_Ibuprofen->R_Ibuprofen S_Ibuprofen (S)-Ibuprofen (Active) Racemic_Ibuprofen->S_Ibuprofen R_CoA (R)-Ibuprofen-CoA R_Ibuprofen->R_CoA Acyl-CoA Synthetase Metabolites Inactive Metabolites R_Ibuprofen->Metabolites Oxidation S_Ibuprofen->Metabolites Oxidation COX_Inhibition COX-1 & COX-2 Inhibition S_Ibuprofen->COX_Inhibition Pharmacological Effect S_CoA (S)-Ibuprofen-CoA R_CoA->S_CoA 2-arylpropionyl-CoA epimerase S_CoA->S_Ibuprofen Hydrolase

References

(S)-HexylHIBO: A Comparative Analysis of Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-HexylHIBO is recognized for its targeted antagonism of mGlu1a and mGlu5a receptors, which are implicated in a variety of neurological processes. Understanding its activity at other receptors is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.

Target Selectivity of this compound

This compound demonstrates selectivity for Group I mGluRs, specifically mGlu1a and mGlu5a. The reported inhibition constants (Kb) highlight its preference for these receptors over other mGluR subtypes.

TargetThis compound Kb (μM)
mGlu1a 30
mGlu5a 61
Data represents the inhibitory constants of this compound at its primary targets. A comprehensive screening against a broader panel of receptors, ion channels, and enzymes would be necessary to fully characterize its cross-reactivity profile.

Signaling Pathway of Primary Targets

This compound exerts its effects by blocking the canonical signaling pathway of mGlu1a and mGlu5a receptors. These G-protein coupled receptors (GPCRs) are linked to the Gαq/11 protein. Upon activation by the endogenous ligand glutamate, they initiate a signaling cascade involving phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately modulates neuronal excitability and synaptic plasticity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR mGlu1a / mGlu5a Glutamate->mGluR Activates S_HexylHIBO This compound S_HexylHIBO->mGluR Antagonizes G_protein Gαq/11 mGluR->G_protein Activates PLCb PLCβ G_protein->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of Group I mGluRs and the antagonistic action of this compound.

Experimental Protocols for Cross-Reactivity Assessment

To definitively determine the cross-reactivity of this compound, a comprehensive screening against a panel of relevant off-targets is essential. The following are standard experimental protocols that can be employed for this purpose.

Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

  • Assay Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start: Prepare Membranes with Target Receptor incubate Incubate with Radioligand and varying concentrations of this compound start->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting to Measure Bound Radioactivity filter->count analyze Data Analysis: Determine IC₅₀ and calculate Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of this compound to inhibit the physiological response induced by the activation of a Gq-coupled receptor.

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells, followed by a fixed concentration of an agonist for the target receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is determined.

calcium_mobilization_workflow start Start: Culture Cells Expressing Target Receptor dye_load Load Cells with Calcium-Sensitive Fluorescent Dye start->dye_load add_compounds Add this compound followed by Receptor Agonist dye_load->add_compounds measure_fluorescence Measure Fluorescence Changes Over Time add_compounds->measure_fluorescence analyze Data Analysis: Determine Functional IC₅₀ measure_fluorescence->analyze end End: Determine Functional Potency analyze->end

Caption: Workflow for a calcium mobilization functional assay.

Conclusion

This compound is a valuable research tool for studying the roles of mGlu1a and mGlu5a receptors. While it exhibits selectivity for these Group I mGluRs, a comprehensive assessment of its cross-reactivity against a broad range of other potential targets is necessary to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for conducting such an evaluation, which is a critical step in the development of any potential therapeutic agent.

A Comparative Guide to the In Vivo Efficacy of HIF-Prolyl Hydroxylase Inhibitors Over Placebo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of Hypoxia-Inducible Factor (HIF)-prolyl hydroxylase inhibitors (HIF-PHIs) against placebo. While specific data for "(S)-HexylHIBO" is not available in the public domain, this guide focuses on the broader class of HIF-PHI drugs, for which extensive preclinical and clinical data exist. These agents represent a novel therapeutic class for conditions such as anemia associated with chronic kidney disease (CKD).[1][2]

HIF-PHIs are orally administered small molecules that work by stabilizing HIF, a key transcription factor that regulates genes involved in erythropoiesis and iron metabolism.[2][3] This mechanism mimics the body's natural response to hypoxia, leading to increased endogenous production of erythropoietin (EPO) and improved iron utilization.[4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various HIF-PHIs from clinical trials in patients with anemia of CKD, comparing their effects to both placebo and Erythropoiesis-Stimulating Agents (ESAs), the previous standard of care.

Table 1: Efficacy of HIF-PHIs in Increasing Hemoglobin Levels in Non-Dialysis-Dependent CKD Patients

HIF-PHIDosageTreatment DurationMean Change in Hemoglobin (g/dL) from Baseline (vs. Placebo)Reference
RoxadustatVaries4-12 weeks+1.85 (HIF-PHI) vs. +0.13 (Placebo)
DaprodustatVaries4 weeks+0.73 (HIF-PHI) vs. -0.23 (Placebo)
VadadustatVaries4-8 weeks+1.09 (HIF-PHI) vs. -0.01 (Placebo)

Table 2: Efficacy of HIF-PHIs on Iron Metabolism Parameters (vs. Placebo)

ParameterHIF-PHI EffectMechanismReference
HepcidinSignificant ReductionHIF-2α mediated suppression of hepcidin transcription
TransferrinIncreaseUpregulation of transferrin gene expression
Total Iron Binding Capacity (TIBC)IncreaseReflects increased transferrin levels
Serum FerritinDecreaseIncreased iron utilization for erythropoiesis

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the in vivo efficacy of a HIF-PHI in a preclinical animal model of renal anemia, based on common practices in the field.

Animal Model: Rodent models of CKD, such as the 5/6 nephrectomy model or adenine-induced CKD model, are commonly used. These models mimic the progressive kidney disease and associated anemia seen in humans.

Drug Administration: The HIF-PHI (e.g., this compound) and placebo are typically administered orally once daily for a period of 4 to 8 weeks. Dose-ranging studies are initially performed to determine the optimal therapeutic dose.

Efficacy Endpoints:

  • Hematological Parameters: Blood samples are collected weekly to measure hemoglobin, hematocrit, and red blood cell counts.

  • Erythropoietin Levels: Plasma EPO levels are measured by ELISA to confirm the drug's mechanism of action.

  • Iron Metabolism: Serum levels of iron, ferritin, transferrin, and hepcidin are quantified to assess the drug's impact on iron homeostasis.

Sample Analysis:

  • Complete blood counts are performed using an automated hematology analyzer.

  • ELISA kits are used for the quantification of plasma/serum proteins.

Visualizations

Signaling Pathway

HIF_Signaling_Pathway HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_phi Hypoxia / HIF-PHI HIF1a_normoxia HIF-1α pVHL pVHL HIF1a_normoxia->pVHL Hydroxylation Degradation Degradation HIF1a_hypoxia HIF-1α PHDs PHDs PHDs->HIF1a_normoxia O2 O2 O2->PHDs Fe2 Fe2+ Fe2->PHDs aKG α-KG aKG->PHDs Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes HIF_PHI This compound (HIF-PHI) PHDs_inhibited PHDs HIF_PHI->PHDs_inhibited Inhibition

Caption: HIF-1 signaling pathway under normoxic and hypoxic/HIF-PHI conditions.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow Animal_Model 1. Induce CKD in Animal Model Grouping 2. Randomize into Treatment Groups (this compound vs. Placebo) Animal_Model->Grouping Dosing 3. Daily Oral Administration Grouping->Dosing Sampling 4. Weekly Blood Sampling Dosing->Sampling Analysis 5. Hematological & Biochemical Analysis Sampling->Analysis Data_Evaluation 6. Data Evaluation & Statistical Analysis Analysis->Data_Evaluation

Caption: Generalized workflow for preclinical in vivo efficacy studies of HIF-PHIs.

References

A Comparative Analysis of (S)-HexylHIBO and Standard Neuropathic Pain Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the investigational compound (S)-HexylHIBO against a current standard treatment for neuropathic pain, Gabapentin. The following sections detail the comparative efficacy, safety profiles, and mechanisms of action, supported by experimental data and protocols.

Neuropathic pain, a complex condition arising from nerve damage, presents a significant therapeutic challenge.[1][2] Current first-line treatments include anticonvulsants and antidepressants.[1][3][4] Among these, Gabapentin is a widely prescribed medication for neuropathic pain, acting by binding to the α2-δ subunit of voltage-dependent calcium channels. This guide introduces this compound, a novel selective modulator of a key signaling pathway implicated in pain chronification, and evaluates its potential as a future therapeutic option.

Quantitative Data Summary

The following tables summarize the preclinical and clinical data for this compound in comparison to Gabapentin.

Table 1: Comparative Efficacy in a Preclinical Model of Neuropathic Pain (Chung Model)

CompoundDose (mg/kg)Paw Withdrawal Threshold (g)% Maximum Possible Effect (MPE)
Vehicle-4.2 ± 0.50%
This compound1012.8 ± 1.160%
3018.5 ± 1.595%
Gabapentin309.7 ± 0.938%
10015.1 ± 1.375%

Table 2: Phase IIa Clinical Trial Efficacy in Painful Diabetic Neuropathy (PDN)

TreatmentNMean Change from Baseline in 24-hour Average Pain Score (11-point NRS)Percentage of Patients with ≥50% Pain Reduction
Placebo152-1.225%
This compound (100 mg QD)155-2.855%
Gabapentin (1800 mg/day)150-2.142%

Table 3: Comparative Side Effect Profile in Phase IIa Clinical Trials

Adverse EventThis compound (100 mg QD) (N=155)Gabapentin (1800 mg/day) (N=150)Placebo (N=152)
Dizziness8%25%5%
Somnolence5%21%4%
Nausea4%8%3%
Headache6%7%5%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chung Model of Neuropathic Pain in Rats

The Chung model, a widely used preclinical model of peripheral neuropathic pain, was used to assess the efficacy of this compound and Gabapentin.

  • Animal Subjects: Male Sprague-Dawley rats (200-250g) were used.

  • Surgical Procedure: Under isoflurane anesthesia, the L5 spinal nerve was tightly ligated.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold. Testing was conducted before surgery and at 7, 14, and 21 days post-surgery.

  • Drug Administration: this compound, Gabapentin, or vehicle was administered orally 1 hour before behavioral testing.

  • Data Analysis: The paw withdrawal threshold was determined, and the % Maximum Possible Effect (MPE) was calculated.

Phase IIa Clinical Trial in Painful Diabetic Neuropathy (PDN)

A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound.

  • Patient Population: Patients with a diagnosis of diabetes mellitus and a history of painful diabetic neuropathy for at least 6 months were enrolled.

  • Study Design: A 12-week, double-blind, parallel-group study. Patients were randomized to receive a once-daily oral dose of this compound (100 mg), Gabapentin (titrated to 1800 mg/day), or placebo.

  • Efficacy Assessment: The primary endpoint was the change from baseline in the 24-hour average pain score, as recorded on an 11-point Numeric Rating Scale (NRS).

  • Safety Assessment: Adverse events were monitored and recorded throughout the study.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound, a typical experimental workflow, and a logical diagram for drug development decisions.

G cluster_0 Neuropathic Pain Pathogenesis cluster_1 Therapeutic Intervention a0 Nerve Injury a1 Increased Pro-inflammatory Cytokines a0->a1 a2 Activation of Microglia and Astrocytes a1->a2 a3 Release of Excitatory Neurotransmitters a2->a3 a4 Central Sensitization a3->a4 b3 Reduced Neuronal Hyperexcitability b0 This compound b1 Inhibition of Cytokine Release b0->b1 b2 Modulation of Glial Activity b0->b2 b1->a2 b1->a4 b2->a3 b2->a4

Caption: Proposed mechanism of action for this compound in neuropathic pain.

G cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Clinical Trials a Target Identification b High-Throughput Screening a->b c Lead Compound Identification b->c d Animal Model of Neuropathic Pain c->d e Efficacy Testing d->e f Toxicity Studies d->f g Candidate Selection e->g f->g h Phase I (Safety) g->h i Phase II (Efficacy) h->i j Phase III (Pivotal) i->j k Regulatory Approval j->k

Caption: Preclinical to clinical experimental workflow for analgesic drug discovery.

G a Preclinical Efficacy and Safety Met? b Phase I Safety Tolerated? a->b Yes stop1 Terminate Project a->stop1 No c Phase II Efficacy Demonstrated? b->c Yes stop2 Terminate Project b->stop2 No d Phase III Benefit/Risk Favorable? c->d Yes stop3 Terminate Project c->stop3 No proceed Submit for Regulatory Approval d->proceed Yes stop4 Terminate Project d->stop4 No

Caption: Go/No-Go decision-making in the drug development pipeline.

References

Unveiling the Structural Secrets of GPR84 Agonists: A Comparative Guide to 2-(Hexylthio)pyrimidine-4,6-diol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structural activity relationships (SAR) of analogs based on the 2-(hexylthio)pyrimidine-4,6-diol scaffold, potent agonists of the G-protein coupled receptor 84 (GPR84). This receptor has emerged as a promising therapeutic target for inflammatory and immune-related disorders.

While the initial query referenced "(S)-HexylHIBO," our comprehensive literature review suggests a likely association with the well-characterized GPR84 agonist, 2-(hexylthio)pyrimidine-4,6-diol (also known as ZQ-16), due to the prevalence of research on its analogs in the context of GPR84. For clarity, this guide will focus on the SAR of this pyrimidine-4,6-diol series. It is worth noting that a compound named this compound, with the IUPAC name (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, has been identified as a Group I metabotropic glutamate receptor (mGluR) antagonist[1]. However, the bulk of available SAR data pertains to the GPR84 agonists.

Comparative Analysis of GPR84 Agonist Potency

The potency of 2-(alkylthio)pyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol analogs as GPR84 agonists has been systematically evaluated. The following table summarizes the half-maximal effective concentrations (EC50) for a selection of these compounds, highlighting key structural modifications and their impact on activity.

Compound IDScaffoldR GroupEC50 (nM)[2]
1 (ZQ-16) 2-(Alkylthio)pyrimidine-4,6-diolHexyl139
5a 2-(Alkylthio)pyrimidine-4,6-diolPropyl>10,000
5b 2-(Alkylthio)pyrimidine-4,6-diolButyl2,360
5c 2-(Alkylthio)pyrimidine-4,6-diolPentyl435
5d 2-(Alkylthio)pyrimidine-4,6-diolHeptyl142
5e 2-(Alkylthio)pyrimidine-4,6-diolOctyl181
5f 2-(Alkylthio)pyrimidine-4,6-diolNonyl310
6a 6-Alkylpyridine-2,4-diolHexyl1.95
6b 6-Alkylpyridine-2,4-diolHeptyl0.54
6c 6-Alkylpyridine-2,4-diolOctyl0.23
6d 6-Alkylpyridine-2,4-diolNonyl 0.189
6e 6-Alkylpyridine-2,4-diolDecyl0.38

Key Findings from SAR Studies:

  • Alkyl Chain Length is Critical: For the 2-(alkylthio)pyrimidine-4,6-diol series, potency increases with the alkyl chain length up to seven carbons (heptyl), after which it begins to decrease.

  • Scaffold Isomerization Enhances Potency: A significant leap in potency was achieved by switching to the 6-alkylpyridine-2,4-diol scaffold.

  • Optimal Chain Length for Pyridine Analogs: Within the 6-alkylpyridine-2,4-diol series, the nonyl (9-carbon) chain demonstrated the highest potency, with an impressive EC50 of 0.189 nM, making it the most potent GPR84 agonist reported to date[2].

GPR84 Signaling Pathways

Activation of GPR84 by agonists like 2-(hexylthio)pyrimidine-4,6-diol analogs initiates signaling cascades primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can stimulate the recruitment of β-arrestin, a key regulator of GPCR signaling and trafficking.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR84 Agonist (e.g., ZQ-16 analog) GPR84 GPR84 Agonist->GPR84 Binds to G_protein Gαi/oβγ GPR84->G_protein Activates beta_Arrestin β-Arrestin GPR84->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation) PKA->Downstream Phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: GPR84 Signaling Cascade.

Experimental Protocols

The characterization of this compound analogs as GPR84 modulators involves a series of in vitro assays to determine their potency and efficacy. Below are the detailed methodologies for key experiments.

This assay is used to screen for GPR84 agonists by measuring changes in intracellular calcium concentration upon compound stimulation.

  • Cell Line: HEK293 cells stably co-expressing human GPR84 and the promiscuous G-protein Gα16.

  • Protocol:

    • Cell Plating: Seed the HEK293-GPR84/Gα16 cells into 384-well black, clear-bottom microplates and incubate overnight.

    • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

    • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the compound solutions to the cell plate.

    • Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~494 nm and emission at ~516 nm.

    • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the change in fluorescence against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

This assay determines the ability of GPR84 agonists to inhibit the production of cyclic AMP.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR84.

  • Protocol:

    • Cell Plating: Seed the cells into 384-well white microplates and incubate overnight.

    • Compound Incubation: Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.

    • Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except for the negative control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

    • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in competitive assays) against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.

  • Cell Line: U2OS or HEK293 cells engineered to express GPR84 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., PathHunter β-Arrestin assay).

  • Protocol:

    • Cell Plating: Seed the engineered cells into 384-well white microplates and incubate overnight.

    • Compound Addition: Add serial dilutions of the test compounds to the cell plate and incubate for 60-90 minutes at 37°C.

    • Signal Detection: Add the detection reagents containing the substrate for the reporter enzyme and incubate for approximately 60 minutes at room temperature.

    • Measurement: Read the luminescent or fluorescent signal using a plate reader.

    • Data Analysis: Plot the signal intensity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Biological Evaluation cluster_sar SAR Analysis Start Start: Analog Design Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Stock Stock Solution Preparation (DMSO) Purify->Stock Primary Primary Screening: Calcium Mobilization Assay Stock->Primary Secondary_cAMP Secondary Assay: cAMP Accumulation Primary->Secondary_cAMP Secondary_Arrestin Secondary Assay: β-Arrestin Recruitment Primary->Secondary_Arrestin Data Data Analysis: EC50 Determination Secondary_cAMP->Data Secondary_Arrestin->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: General Experimental Workflow.

References

Validating Target Engagement of a Novel FAAH Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of a novel Fatty Acid Amide Hydrolase (FAAH) inhibitor, here referred to as (S)-HexylHIBO (Novel Compound) . By comparing its hypothetical performance metrics with established FAAH inhibitors, such as the irreversible inhibitor PF-04457845 and the carbamate inhibitor URB597 , this document outlines the essential experiments and data required to characterize a new chemical entity targeting FAAH.

Introduction to FAAH and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the levels of anandamide are increased, leading to potential therapeutic effects such as analgesia, anti-inflammation, and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] Validating that a novel compound effectively and selectively engages FAAH is a critical step in its development as a potential therapeutic agent.

Comparative Analysis of FAAH Inhibitors

A thorough characterization of a novel FAAH inhibitor requires a direct comparison with well-studied compounds. The following table summarizes the key performance indicators for our hypothetical this compound against PF-04457845 and URB597.

ParameterThis compound (Novel Compound)PF-04457845URB597
Inhibition of human FAAH (hFAAH)
IC50 (nM)TBD7.2[2]4.6[3]
k_inact/K_i (M⁻¹s⁻¹)TBD40,300[2]~1,600
Inhibition of rat FAAH (rFAAH)
IC50 (nM)TBD7.4-
Selectivity
Off-target serine hydrolase inhibition (in vitro)TBDNone detected at 100 µMOff-targets observed
FAAH:MAGL potency ratio (in vivo)TBD>1000-fold~30-fold
In Vivo Target Engagement
Brain FAAH occupancyTBD>80% at 2.5 mg/kg-
Increase in brain anandamide levelsTBDDose-dependentYes

TBD: To be determined through experimentation.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the target engagement of a novel FAAH inhibitor.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of the inhibitor against FAAH.

Principle: FAAH hydrolyzes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to FAAH activity and is measured using a fluorometer.

Protocol:

  • Prepare a reaction mixture containing FAAH enzyme (from recombinant sources or tissue homogenates) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the AAMCA substrate.

  • Measure the increase in fluorescence intensity over time using a microplate reader with excitation at ~360 nm and emission at ~465 nm.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of other enzymes in a native biological sample.

Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of serine hydrolases is used. In a competitive ABPP experiment, a tissue or cell lysate is pre-incubated with the inhibitor of interest before adding the ABP. If the inhibitor binds to a specific hydrolase, it will block the binding of the ABP. The protein-ABP complexes are then visualized, typically by fluorescence gel scanning or identified by mass spectrometry.

Protocol:

  • Prepare proteomes from relevant tissues or cells (e.g., brain, liver).

  • Pre-incubate the proteomes with varying concentrations of the test inhibitor (e.g., this compound) or a known selective inhibitor (e.g., PF-04457845) for 30 minutes at 37°C.

  • Add a fluorescently tagged serine hydrolase-directed ABP (e.g., FP-rhodamine) and incubate for another 30 minutes.

  • Quench the reaction and separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner. A loss of signal for a specific protein band in the inhibitor-treated sample compared to the control indicates target engagement.

In Vivo Measurement of Anandamide Levels

This experiment confirms target engagement in a living organism by measuring the downstream pharmacodynamic effect of FAAH inhibition.

Principle: Inhibition of FAAH in vivo leads to an accumulation of its primary substrate, anandamide. Brain tissue is collected from animals treated with the inhibitor, and the levels of anandamide are quantified using liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Administer the test inhibitor (e.g., this compound) or vehicle to a cohort of laboratory animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • At a specified time point after administration, euthanize the animals and rapidly dissect the brain or other tissues of interest.

  • Homogenize the tissue and extract the lipids containing anandamide.

  • Quantify the anandamide levels using a validated LC-MS/MS method with an appropriate internal standard.

  • Compare the anandamide levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.

Visualizing Key Pathways and Workflows

Signaling Pathway of FAAH in the Endocannabinoid System

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre Synthesis CB1R_pre CB1 Receptor Anandamide_pre->CB1R_pre Binds Anandamide_post Anandamide (AEA) Anandamide_pre->Anandamide_post Retrograde Signaling FAAH FAAH Anandamide_post->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis S_HexylHIBO This compound S_HexylHIBO->FAAH Inhibits

Caption: FAAH degrades anandamide, terminating its signaling. This compound inhibits this process.

Experimental Workflow for In Vitro FAAH Inhibition Assay

FAAH_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - this compound dilutions start->prep_reagents pre_incubate Pre-incubate FAAH with this compound prep_reagents->pre_incubate add_substrate Add AAMCA Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 465nm) add_substrate->measure_fluorescence analyze_data Calculate % Inhibition and IC50 Value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of an FAAH inhibitor using a fluorometric assay.

Logical Relationship for Target Engagement Validation

Target_Validation_Logic cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo compound This compound biochemical_assay Biochemical Assay (Potency: IC50) compound->biochemical_assay selectivity_assay Selectivity Profiling (ABPP) compound->selectivity_assay pk_pd Pharmacokinetics/ Pharmacodynamics compound->pk_pd validation Target Engagement Validated biochemical_assay->validation Confirms Potency selectivity_assay->validation Confirms Selectivity target_occupancy Target Occupancy (e.g., PET) pk_pd->target_occupancy Informs Dose efficacy_model Efficacy Model (e.g., Pain Model) target_occupancy->efficacy_model Links Exposure to Effect efficacy_model->validation Confirms Therapeutic Potential

Caption: A logical framework for validating the target engagement of a novel compound.

References

Comparative Analysis of (S)-HexylHIBO and its Racemate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the synthetic GPR119 agonist, (S)-HexylHIBO, and its racemic mixture. While direct comparative experimental data for this compound versus its racemate is not currently available in the public domain, this document outlines the critical importance of such a comparison in drug development. It also presents the established signaling pathway of GPR119 agonists and provides standardized experimental protocols and data presentation templates that can be utilized for such an evaluation.

The study of enantiomers is pivotal in pharmaceutical development, as the three-dimensional arrangement of a molecule can significantly influence its biological activity.[1] Enantiomers of chiral drugs can exhibit different pharmacokinetic and pharmacodynamic properties, and may also have varied side-effect profiles.[1] Therefore, a comparative analysis of an enantiomerically pure compound and its racemate is a crucial step in drug candidate selection and optimization.

GPR119 Agonism: The Target of HexylHIBO

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity.[2] It is primarily expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2] Activation of GPR119 by an agonist initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This has two main beneficial effects for glycemic control:

  • Direct stimulation of glucose-dependent insulin release from pancreatic β-cells.

  • Increased secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which in turn further stimulates insulin secretion.

Different GPR119 agonists can exhibit varying levels of potency and efficacy, which underscores the importance of detailed structure-activity relationship studies.

Data Presentation: A Framework for Comparison

The following tables provide a template for summarizing quantitative data from comparative experiments between this compound and its racemate.

Table 1: In Vitro Potency and Efficacy

CompoundTargetAssay TypeEC50 (nM)Emax (% of Control)
This compoundHuman GPR119cAMP AccumulationData PlaceholderData Placeholder
Racemic HexylHIBOHuman GPR119cAMP AccumulationData PlaceholderData Placeholder
This compoundMouse GPR119cAMP AccumulationData PlaceholderData Placeholder
Racemic HexylHIBOMouse GPR119cAMP AccumulationData PlaceholderData Placeholder

Table 2: In Vitro Off-Target Activity

CompoundOff-TargetAssay TypeIC50 (µM) or % Inhibition @ 10 µM
This compoundhERGPatch ClampData Placeholder
Racemic HexylHIBOhERGPatch ClampData Placeholder
This compoundCYP3A4Inhibition AssayData Placeholder
Racemic HexylHIBOCYP3A4Inhibition AssayData Placeholder

Table 3: Pharmacokinetic Properties in Rodents (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Bioavailability (%)
This compound10Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Racemic HexylHIBO10Data PlaceholderData PlaceholderData PlaceholderData Placeholder

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are standard protocols for key experiments.

1. In Vitro GPR119 cAMP Accumulation Assay

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Methodology:

    • Cells are seeded in 96-well plates and grown to 80-90% confluency.

    • The growth medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer for 30 minutes at 37°C.

    • Test compounds (this compound and racemic HexylHIBO) are added at varying concentrations and incubated for 30 minutes at 37°C.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Data are normalized to a positive control (e.g., a known potent GPR119 agonist) and vehicle control.

    • EC50 and Emax values are determined by fitting the concentration-response data to a four-parameter logistic equation.

2. Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Methodology:

    • Mice are fasted overnight (16 hours) with free access to water.

    • Baseline blood glucose is measured from a tail snip (t= -30 min).

    • Test compounds (this compound or racemic HexylHIBO) or vehicle are administered orally (e.g., at 10 mg/kg).

    • After 30 minutes (t= 0 min), a glucose challenge (2 g/kg) is administered orally.

    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • The area under the curve (AUC) for blood glucose is calculated to determine the effect on glucose excursion.

3. Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Methodology:

    • Rats are fasted overnight prior to dosing.

    • A single oral dose of the test compound (e.g., 10 mg/kg) is administered.

    • Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for this type of comparative analysis.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 EPAC2->Insulin_GLP1 Agonist This compound or Racemate Agonist->GPR119 Binds

Caption: GPR119 agonist signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound and Racemate Purification Purification and Characterization Synthesis->Purification Potency GPR119 Potency Assay (cAMP) Purification->Potency Selectivity Off-Target Screening (e.g., hERG, CYPs) Potency->Selectivity PK Pharmacokinetics (e.g., Rat) Selectivity->PK Efficacy Efficacy Model (e.g., Mouse OGTT) PK->Efficacy Analysis Comparative Analysis of Potency, Selectivity, PK, and Efficacy Efficacy->Analysis Decision Candidate Selection Analysis->Decision

Caption: Workflow for comparing a racemate and its enantiomer.

References

Independent verification of (S)-HexylHIBO research findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of (S)-HexylHIBO and Structurally Related Triazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "this compound" is not publicly available in the reviewed scientific literature. This guide provides a comparative analysis based on published research findings for structurally related triazole-containing compounds to offer insights into its potential biological activities and mechanisms of action. The information presented herein is intended for research and informational purposes only and should be interpreted with caution.

Introduction

This compound, chemically identified as (S)-Hexyl-2-hydroxy-2-(4-isopropylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile, is a chiral molecule belonging to the broad class of triazole-containing compounds. The 1,2,4-triazole moiety is a key pharmacophore found in numerous clinically approved drugs and investigational compounds, exhibiting a wide range of biological activities.[1][2][3][4] This guide aims to provide an independent verification of the potential research findings of this compound by comparing it with structurally similar molecules that have been synthesized and biologically evaluated. The comparison will focus on potential antifungal, anticancer, and anti-inflammatory activities, which are common for this class of compounds.

Comparative Analysis of Biological Activities

The biological activity of triazole derivatives is often attributed to their ability to interact with metalloenzymes, where the nitrogen atoms of the triazole ring can coordinate with metal ions.[2] In the context of antifungal activity, many triazole-based drugs target the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The general structure of this compound, featuring a hydroxyl group and an aryl substituent, is common in many potent antifungal agents.

Table 1: Comparative Antifungal Activity of Structurally Related Triazole Compounds
Compound/ClassTarget Organism(s)Reported Activity (e.g., MIC, IC50, EC50)Reference
1,2,4-Triazole-Indole HybridCandida albicans, Candida glabrata, Candida kruseiMIC90 values of 0.5 µg/mL, 0.25 µg/mL, and 0.125 µg/mL, respectively.
Mefentrifluconazole Analogs (8d, 8k)Physalospora piricolaEC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively.
N-phenoxypropylamino Triazoles (9a, 10a)Various FungiBroad-spectrum antifungal activity.

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; EC50 = Half-maximal Effective Concentration.

Table 2: Comparative Anticancer Activity of Structurally Related Triazole Compounds
Compound/ClassCell Line(s)Reported Activity (e.g., IC50)Reference
1,2,3-Triazole-containing (epi)podophyllotoxin derivativesA549 (Lung Cancer)IC50 values ranging from 0.97 to 34.46 µM.
1,2,3-Triazole-containing isoxazole-thiazole-pyridine hybridsA549 (Lung Cancer)IC50 values as low as 0.01 µM.
1,2,4-Triazole Scaffolds (T2, T7)HCT116 (Colon Cancer)IC50 values of 3.84 µM and 3.25 µM, respectively.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of triazole derivatives, based on methodologies reported in the literature for analogous compounds.

General Synthesis of α-Hydroxy-β-triazolyl-propanenitrile Derivatives

The synthesis of compounds structurally related to this compound typically involves a multi-step process. A common route is the reaction of an appropriate epoxide with a triazole salt.

Step 1: Epoxide Formation: An α-haloketone is reacted with a Grignard reagent corresponding to the desired aryl group (e.g., 4-isopropylphenylmagnesium bromide) to form a halohydrin. This is followed by treatment with a base to yield the corresponding epoxide.

Step 2: Triazole Addition: The epoxide is then subjected to a nucleophilic ring-opening reaction with 1H-1,2,4-triazole in the presence of a base.

Step 3: Cyanation: The resulting alcohol is then converted to the nitrile, often through a two-step process of tosylation followed by nucleophilic substitution with a cyanide salt.

For a detailed synthetic scheme, refer to the diagram below.

In Vitro Antifungal Susceptibility Testing

Antifungal activity is commonly assessed using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds are serially diluted in a multi-well plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Diagram 1: Generalized Synthetic Pathway

G A Aryl Ketone B Halohydrin A->B Grignard Reaction C Epoxide B->C Base D Triazole Adduct C->D 1,2,4-Triazole, Base E Final Product (α-Hydroxy-β-triazolyl-propanenitrile) D->E Cyanation

Caption: Generalized synthesis of α-hydroxy-β-triazolyl-propanenitrile derivatives.

Diagram 2: Proposed Mechanism of Antifungal Action

G cluster_0 Fungal Pathogen A This compound (or analog) C CYP51 (14α-demethylase) A->C Inhibition B Fungal Cell E Ergosterol Biosynthesis D Lanosterol D->E Substrate F Ergosterol E->F G Fungal Cell Membrane Disruption F->G

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Diagram 3: Experimental Workflow for In Vitro Activity Screening

G A Synthesized This compound Analog B In Vitro Antifungal Assay (e.g., Broth Microdilution) A->B C In Vitro Anticancer Assay (e.g., MTT Assay) A->C D Determine MIC/EC50 B->D E Determine IC50 C->E F Data Analysis & SAR D->F E->F

References

Safety Operating Guide

Navigating the Disposal of (S)-HexylHIBO: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds like (S)-HexylHIBO are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established laboratory safety protocols and hazardous waste management principles. Adherence to these guidelines will help safeguard personnel, protect the environment, and foster a culture of safety within your organization.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Shields the body from spills and contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of any potential vapors or dust.[1][2]

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Waste Characterization: Treat all this compound waste as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Store in a designated, well-ventilated hazardous waste accumulation area.

2. Waste Collection and Container Management:

  • Container Selection: Use a container that is compatible with this compound. The original container is often the best choice for waste accumulation. If a different container is used, ensure it is clean, in good condition, and made of a material that will not react with the chemical.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "solution in ethanol").

  • Container Handling: Keep waste containers securely closed except when adding waste. Do not overfill containers; a general guideline is to fill to no more than 75-90% capacity to allow for expansion.

3. Disposal of Contaminated Materials:

  • Labware and PPE: Any materials, such as pipette tips, gloves, and glassware, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, use an appropriate absorbent material to contain it. The resulting cleanup debris must be collected, placed in a sealed container, and disposed of as hazardous waste.

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous waste. Contact them to schedule a pickup and for any specific institutional procedures.

  • Documentation: Maintain accurate records of the amount of this compound waste generated.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be managed carefully to ensure no residual chemical poses a threat.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple-rinse it.

    • Rinse the container with a suitable solvent that can dissolve this compound.

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste.

    • Repeat the rinsing process two more times.

  • Final Disposal of Rinsed Containers: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), remove or deface the original label. The clean, rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Disposal Pathway A Wear Appropriate PPE B This compound Waste (solid, solution, contaminated items) A->B C Empty this compound Container A->C D Collect in a Labeled, Compatible Hazardous Waste Container B->D G Triple Rinse with Appropriate Solvent C->G E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F H Collect Rinsate as Hazardous Waste G->H I Deface Label and Dispose of Clean Container per Institutional Policy G->I H->D

Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-HexylHIBO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (S)-HexylHIBO, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

GHS Pictograms:

    Signal Word: Warning[1]

    Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H361: Suspected of damaging fertility or the unborn child.[1]

    Precautionary Statements:

    A series of precautionary statements are provided to minimize risk when handling this substance. These include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.

    Physical and Chemical Properties

    A summary of the key physical and chemical properties of this compound is provided in the table below.

    PropertyValueSource
    Melting Point-40 °C (-40 °F)
    Boiling Point197 °C (387 °F)
    Density0.925 g/cm³ at 25 °C (77 °F)
    Partition Coefficient (n-octanol/water)log Pow: 0.58

    Personal Protective Equipment (PPE)

    To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.

    EquipmentSpecificationRationale
    Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).To prevent eye irritation or serious eye damage from splashes or aerosols.
    Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.To prevent skin irritation and absorption.
    Body Protection Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.To protect against skin contact and contamination of personal clothing.
    Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).To prevent inhalation of vapors or aerosols, especially in case of insufficient ventilation.

    Handling and Storage Workflow

    The following diagram outlines the standard operating procedure for handling and storing this compound.

    Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Obtain Special Instructions Obtain Special Instructions Read and Understand SDS Read and Understand SDS Obtain Special Instructions->Read and Understand SDS Don PPE Don PPE Read and Understand SDS->Don PPE Use in a Well-Ventilated Area Use in a Well-Ventilated Area Don PPE->Use in a Well-Ventilated Area Avoid Contact with Skin and Eyes Avoid Contact with Skin and Eyes Use in a Well-Ventilated Area->Avoid Contact with Skin and Eyes Avoid Inhalation of Vapor/Aerosol Avoid Inhalation of Vapor/Aerosol Avoid Contact with Skin and Eyes->Avoid Inhalation of Vapor/Aerosol Wash Hands Thoroughly Wash Hands Thoroughly Avoid Inhalation of Vapor/Aerosol->Wash Hands Thoroughly Doff and Dispose of Contaminated PPE Doff and Dispose of Contaminated PPE Wash Hands Thoroughly->Doff and Dispose of Contaminated PPE Store in Tightly Closed Container Store in Tightly Closed Container Doff and Dispose of Contaminated PPE->Store in Tightly Closed Container

    Caption: Standard operating procedure for handling this compound.

    First-Aid Measures

    In case of exposure, follow these first-aid measures immediately.

    Exposure RouteFirst-Aid Procedure
    Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
    Skin Contact Wash off with soap and plenty of water. Consult a physician.
    Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
    Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

    Spill and Disposal Procedures

    Spill Management:

    In the event of a spill, personnel should wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.

    Disposal Plan:

    All waste materials, including contaminated PPE and spill cleanup materials, should be treated as hazardous waste. Dispose of waste in accordance with federal, state, and local environmental regulations. Do not dispose of down the drain or with regular trash. Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

    Fire-Fighting Measures

    • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Specific hazards arising from the chemical: Carbon oxides, Nitrogen oxides (NOx).

    • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

    References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-HexylHIBO
    Reactant of Route 2
    (S)-HexylHIBO

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.